Product packaging for 4-Methoxy-2,5-dimethylbenzaldehyde(Cat. No.:CAS No. 6745-75-1)

4-Methoxy-2,5-dimethylbenzaldehyde

Cat. No.: B1293634
CAS No.: 6745-75-1
M. Wt: 164.2 g/mol
InChI Key: KYHULTSMPDXSLR-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1293634 4-Methoxy-2,5-dimethylbenzaldehyde CAS No. 6745-75-1

Properties

IUPAC Name

4-methoxy-2,5-dimethylbenzaldehyde
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InChI

InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHULTSMPDXSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10217788
Record name 2,5-Dimethyl-p-anisaldehyde
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Molecular Weight

164.20 g/mol
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CAS No.

6745-75-1
Record name 4-Methoxy-2,5-dimethylbenzaldehyde
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Record name 2,5-Dimethyl-p-anisaldehyde
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Record name 2,5-Dimethyl-p-anisaldehyde
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Record name 2,5-dimethyl-p-anisaldehyde
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Record name 2,5-DIMETHYL-P-ANISALDEHYDE
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Foundational & Exploratory

Technical Guide: 4-Methoxy-2,5-dimethylbenzaldehyde (CAS 6745-75-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde, also known by synonyms such as 2,5-Dimethyl-p-anisaldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₂O₂.[1][2] As a substituted benzaldehyde, it serves as a valuable and versatile intermediate in organic synthesis.[2] Its molecular structure, featuring a benzaldehyde core with a methoxy group and two methyl groups, makes it a key building block for more complex molecules, including heterocyclic compounds and fine chemicals.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing experimental conditions, including reaction setup, solvent selection, and purification methods.

PropertyValueReference(s)
CAS Number 6745-75-1[1]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde[1][2]
Appearance Solid[1]
Melting Point 31-35 °C[1]
Boiling Point 147-149 °C at 12 mmHg[1]
InChI InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3[1]
SMILES CC1=CC(=C(C=C1OC)C)C=O[1]
XLogP3 2.1[1]
Topological Polar Surface Area 26.3 Ų[1]

Spectroscopic Data

Structural confirmation and purity assessment of this compound are typically achieved through various spectroscopic techniques. While raw spectral data is beyond the scope of this guide, the availability of standard spectra is noted for reference.

TechniqueAvailability / Source
¹H NMR Available; data can be found on platforms like NMRShiftDB.[1]
¹³C NMR Available.[1]
Mass Spectrometry (GC-MS) Available; data can be found in the NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Spectroscopy Available; data can be found on platforms like SpectraBase.[1]
UV-Visible Spectroscopy Available; data can be found on platforms like SpectraBase.[1]
Raman Spectroscopy Available.[1]

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

A plausible synthetic route involves the formylation of 1,4-dimethyl-2-methoxybenzene. Formylation reactions, such as the Vilsmeier-Haack or Gattermann reaction, are standard methods for introducing an aldehyde group onto an electron-rich aromatic ring.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Purification cluster_end Final Product A 1,4-Dimethyl-2-methoxybenzene (Precursor) B Formylation Reaction (e.g., Vilsmeier-Haack) A->B Reacts with D Aqueous Workup (Hydrolysis) B->D Yields Crude Product C Formylating Agent (e.g., POCl₃, DMF) C->B Reagent E Purification (e.g., Distillation, Crystallization) D->E Followed by F This compound (CAS 6745-75-1) E->F Yields Pure Product G cluster_bio Reported Biological Activities cluster_app Potential Therapeutic Applications A This compound B Antimicrobial Activity A->B Exhibits C Antioxidant Activity A->C Exhibits D Anti-inflammatory Agents A->D Investigated for E Anticancer Therapies A->E Investigated for F Infectious Disease Control B->F Leads to C->D May contribute to

References

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde, with the molecular formula C₁₀H₁₂O₂, is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its substituted benzene ring structure makes it a valuable building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known applications, with a focus on its relevance to research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 6745-75-1[1]
Appearance Solid
Melting Point 31-35 °C
Boiling Point 147-149 °C at 12 mmHg
InChI Key KYHULTSMPDXSLR-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through various formylation reactions of the corresponding substituted benzene. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The starting material for the synthesis of this compound would be 1,4-dimethoxy-2,5-dimethylbenzene.

Vilsmeier_Haack_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DMF DMF VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ StartingMaterial 1,4-dimethoxy-2,5-dimethylbenzene IminiumSalt Iminium Salt Intermediate StartingMaterial->IminiumSalt Electrophilic Attack Product This compound IminiumSalt->Product Aqueous Work-up

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized protocol for the Vilsmeier-Haack formylation of an electron-rich arene, adapted for the synthesis of this compound.[2]

Materials:

  • 1,4-dimethoxy-2,5-dimethylbenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1,4-dimethoxy-2,5-dimethylbenzene (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction. Stir for 10-15 minutes.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (Et₂O). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.

Experimental_Workflow A Vilsmeier Reagent Formation (DMF + POCl₃) B Addition of 1,4-dimethoxy-2,5-dimethylbenzene A->B C Reaction at Room Temperature B->C D Aqueous Work-up (Sodium Acetate) C->D E Extraction with Diethyl Ether D->E F Drying and Concentration E->F G Purification by Column Chromatography F->G

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of a variety of organic compounds.

  • Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic structures, which are core components of many pharmaceutical agents.[3]

  • Fine Chemicals: Its aromatic nature makes it a useful building block for the creation of fine chemicals.[3]

  • Psychoactive Drug Synthesis: This compound is a known precursor in the synthesis of certain classes of psychoactive substances. Researchers in forensic and medicinal chemistry may use it as a reference standard or for the development of analytical methods.

Biological Activity

While extensive research on the specific biological activities of this compound is limited, studies on related benzaldehyde derivatives suggest potential areas of interest for drug development professionals.

Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial activities.[4] The antimicrobial efficacy is often influenced by the substitution pattern on the benzene ring. For instance, other methoxy-substituted benzaldehydes have demonstrated activity against various bacterial and fungal strains.[4][5][6] The proposed mechanism for some benzaldehydes involves the disruption of microbial cell membranes.[4] Further investigation is required to determine the specific antimicrobial profile of this compound.

Anti-inflammatory Properties and Signaling Pathway Modulation

Certain phenolic compounds, including some benzaldehyde derivatives, have been shown to exhibit anti-inflammatory effects.[7][8][9] The mechanism of action can involve the modulation of key inflammatory signaling pathways. For example, some related compounds have been found to suppress the activation of the NF-κB and MAPK (mitogen-activated protein kinase) pathways, which are crucial in the inflammatory response.[8] These pathways, when activated by stimuli like lipopolysaccharides (LPS), lead to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The inhibition of these pathways can therefore reduce the inflammatory response. While no specific studies have directly implicated this compound in modulating these pathways, its structural similarity to other anti-inflammatory benzaldehydes suggests this as a potential area for future research.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammation Inflammatory Response (NO, Prostaglandins, Cytokines) MAPK->Inflammation NFkB->Inflammation Inhibitor Benzaldehyde Derivatives (Potential) Inhibitor->MAPK Inhibition Inhibitor->NFkB Inhibition

Caption: Potential modulation of the MAPK/NF-κB signaling pathway by benzaldehyde derivatives.

Conclusion

This compound is a valuable chemical intermediate with established synthesis routes. While its primary application is in organic synthesis, the known biological activities of structurally related compounds suggest potential for this molecule in the development of new therapeutic agents. Further research into its specific antimicrobial and anti-inflammatory properties, as well as its effects on key signaling pathways, is warranted to fully elucidate its potential in drug discovery and development.

References

A Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-2,5-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The document details its chemical identity, physicochemical properties, established synthesis protocols, and its role as a versatile building block in the development of novel bioactive compounds.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly known by synonyms such as 2,5-Dimethyl-p-anisaldehyde and 2,5-Dimethyl-4-methoxybenzaldehyde.[1] This compound is a substituted benzaldehyde, featuring a core benzene ring functionalized with an aldehyde group, a methoxy group, and two methyl groups.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below. This data is crucial for its identification, purification, and use in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 6745-75-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Solid; clear yellow to yellow-brown liquid after melting
Melting Point 31-35 °C
Boiling Point 147-149 °C at 12 mmHg
Exact Mass 164.083729621 Da[1]
Topological Polar Surface Area 26.3 Ų[1]
¹H NMR Spectral data available in public databases[1]
¹³C NMR Spectral data available in public databases
IR Spectroscopy Characteristic peaks for C=O (aldehyde), C-O (ether), and aromatic C-H[1]
Mass Spectrometry Major peaks at m/z 164 (M⁺) and 163 ([M-H]⁺)[1]

Synthesis Protocols

The primary method for the synthesis of this compound is the formylation of the corresponding electron-rich aromatic precursor, 1-methoxy-2,5-dimethylbenzene. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[1][2][3]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the formylation of an electron-rich arene, which is applicable for the synthesis of this compound from 1-methoxy-2,5-dimethylbenzene.

Reagents and Materials:

  • 1-methoxy-2,5-dimethylbenzene (Substrate)

  • N,N-Dimethylformamide (DMF, solvent and reagent)

  • Phosphorus oxychloride (POCl₃, Vilsmeier reagent precursor)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool an appropriate volume of N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise to the cooled DMF with stirring. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

  • Formylation: Dissolve the substrate, 1-methoxy-2,5-dimethylbenzene (1.0 equivalent), in a minimal amount of DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Cautiously add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium salt intermediate. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product is typically purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and fine chemical applications.[4] Its aldehyde functional group is highly reactive and serves as a handle for a variety of chemical transformations.

Building Block for Bioactive Heterocycles

A primary application of this compound is in the synthesis of heterocyclic structures, which form the core of many therapeutic agents. The aldehyde can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively. These intermediates can then be cyclized to generate diverse heterocyclic scaffolds.

Derivatives of this compound have been investigated for several potential biological activities:

  • Antimicrobial Activity: Schiff base derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains.[5] The imine linkage and the substituted aromatic ring are key pharmacophoric features that can be modified to optimize activity.

  • Antioxidant Activity: The phenolic-like structure (after ether cleavage) or related derivatives may possess antioxidant properties, capable of scavenging free radicals.[4]

  • Anti-inflammatory and Anticancer Potential: As a building block, it contributes to the synthesis of complex molecules that are evaluated for a range of therapeutic properties, including anti-inflammatory and anticancer activities.[4]

Visualized Workflows and Relationships

To clarify the role of this compound, the following diagrams illustrate its synthesis and application workflows.

G cluster_reagents Reagent Preparation cluster_synthesis Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Aryl Iminium Intermediate Vilsmeier->Iminium Electrophilic Aromatic Substitution Substrate 1-Methoxy-2,5-dimethylbenzene Substrate->Iminium Hydrolysis Aqueous Work-up (NaOAc) Iminium->Hydrolysis Product This compound Purify Purification Hydrolysis->Purify Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

G cluster_reactions Key Reactions cluster_products Derivative Classes cluster_applications Potential Applications start This compound condensation Condensation start->condensation oxidation Oxidation start->oxidation reduction Reduction start->reduction wittig Wittig / HWE start->wittig schiff Schiff Bases / Imines condensation->schiff acid Carboxylic Acids oxidation->acid alcohol Benzyl Alcohols reduction->alcohol alkene Stilbenes / Alkenes wittig->alkene antimicrobial Antimicrobials schiff->antimicrobial antioxidant Antioxidants schiff->antioxidant drug_scaffolds Drug Scaffolds schiff->drug_scaffolds fine_chem Fine Chemicals acid->fine_chem alcohol->drug_scaffolds alkene->drug_scaffolds

Caption: Applications of this compound as a synthetic building block.

References

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methoxy-2,5-dimethylbenzaldehyde, catering to researchers, scientists, and professionals in drug development. The document details the compound's synonyms, chemical and physical properties, potential synthesis routes, and methodologies for evaluating its biological activities.

Chemical Identity and Properties

This compound is an aromatic aldehyde with potential applications as a versatile intermediate in organic synthesis.[1][2] Its chemical structure is characterized by a benzene ring substituted with a methoxy group, two methyl groups, and a formyl group.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for this compound is provided in the table below, facilitating its identification in chemical databases and literature.

Identifier TypeValue
IUPAC Name This compound[3]
CAS Number 6745-75-1[3]
Molecular Formula C10H12O2[3]
InChI InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3[3]
InChIKey KYHULTSMPDXSLR-UHFFFAOYSA-N[3]
SMILES CC1=CC(=C(C=C1OC)C)C=O[3]
EC Number 229-807-8[3]
PubChem CID 81227[3]
UNII C66CY2ZU4X[3]
DSSTox Substance ID DTXSID10217788[3]
Common Synonyms 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde, 2,5-Dimethyl-4-anisaldehyde, 4-Methoxyisoxylaldehyde, Benzaldehyde, 4-methoxy-2,5-dimethyl-[3]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

PropertyValue
Molecular Weight 164.20 g/mol [3]
Appearance Clear yellow to yellow-brown liquid after melting
Melting Point 31-35 °C
Boiling Point 147-149 °C at 12 mmHg
Density 1.0±0.1 g/cm³
Flash Point >230 °F
Refractive Index 1.538
Polar Surface Area 26.3 Ų[3]
XLogP3 2.1[3]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

G Synthesis Workflow for this compound A Starting Material: 2,5-Dimethyl-4-methoxyphenol B Reimer-Tiemann Formylation A->B Chloroform, NaOH C Intermediate: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde B->C D Methylation (e.g., with Dimethyl Sulfate) C->D K2CO3, Acetone E Product: This compound D->E F Purification (e.g., Distillation, Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reimer-Tiemann Formylation (Adapted)

This adapted protocol describes the ortho-formylation of a phenol, a key step in the proposed synthesis.

  • Dissolution: Dissolve the starting phenol (e.g., 4-methoxyphenol) in a solution of sodium hydroxide.

  • Reaction with Chloroform: Add chloroform dropwise to the solution while maintaining a controlled temperature, typically between 50-60°C, to prevent the formation of polymeric tars.

  • Reaction Monitoring: Stir the reaction mixture for approximately one hour or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and acidify it. The product, a hydroxybenzaldehyde derivative, can then be extracted using an organic solvent.

  • Purification: The crude product can be purified by steam distillation or column chromatography.

Experimental Protocol: Methylation (Adapted)

This protocol outlines the methylation of the hydroxyl group of the intermediate.

  • Reaction Setup: In a round-bottom flask, combine the hydroxybenzaldehyde intermediate, a weak base such as potassium carbonate, and a suitable solvent like acetone.

  • Addition of Methylating Agent: Add a methylating agent, for example, dimethyl sulfate, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction's progress with TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Distill off the solvent from the filtrate.

  • Isolation: Pour the residue into water to precipitate the product. The solid product can then be collected by filtration and dried.

Biological Activity and Evaluation Protocols

Derivatives of benzaldehydes have been reported to exhibit antimicrobial and antioxidant properties.[1] The following sections provide detailed protocols for assessing these potential biological activities for this compound.

Antimicrobial Activity Assessment

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Inoculation: Cool the molten agar to 45-50°C and inoculate it with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Pouring Plates: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Use a standard antibiotic/antifungal as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

This microdilution method determines the lowest concentration of the compound that inhibits visible microbial growth.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial suspension to each well containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate under suitable conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

The following diagram illustrates the workflow for determining the antimicrobial activity.

G Workflow for Antimicrobial Activity Assessment cluster_0 Agar Well Diffusion cluster_1 MIC Determination A Prepare Inoculated Agar Plates B Create Wells and Add Compound A->B C Incubate Plates B->C D Measure Zone of Inhibition C->D E Serial Dilution of Compound in 96-well Plate F Inoculate with Microbial Suspension E->F G Incubate Plate F->G H Determine MIC G->H Start Start Qualitative Qualitative Assessment Start->Qualitative Quantitative Quantitative Assessment Start->Quantitative Qualitative->A Quantitative->E

Caption: Workflow for assessing antimicrobial activity.

Antioxidant Activity Assessment

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent.

  • Reaction Mixture: In a series of test tubes or a 96-well plate, add different concentrations of the test compound solution. Add the DPPH working solution to each tube/well and mix.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.

Applications in Drug Development

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are of interest in medicinal chemistry. As a functionalized aromatic aldehyde, it can serve as a versatile starting material for the synthesis of more complex molecules, including various heterocyclic compounds which are a cornerstone of many pharmaceutical agents.[1]

The following diagram outlines a generic workflow where a compound like this compound could be utilized in a drug discovery pipeline.

G Generic Drug Discovery Workflow A Starting Material: This compound B Synthesis of Compound Library A->B Chemical Modifications C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Studies E->F G Clinical Trials F->G

Caption: A generic workflow for drug discovery.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular biological signaling pathways. Further research would be required to elucidate any such mechanisms of action.

Conclusion

This compound is a chemical compound with a well-defined structure and physicochemical properties. Its primary role appears to be that of a synthetic intermediate. The provided protocols offer a foundation for its synthesis and the evaluation of its potential biological activities, which may pave the way for its application in the development of novel chemical entities for various scientific and pharmaceutical purposes.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of 2,5-Dimethyl-p-anisaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical data, standardized experimental protocols for property determination, and a logical workflow for compound characterization.

Physicochemical Properties

2,5-Dimethyl-p-anisaldehyde, also known as 2,5-Dimethyl-4-methoxybenzaldehyde, is an aromatic aldehyde.[1] Its fundamental physical and chemical characteristics are crucial for its handling, application in synthesis, and for quality control purposes.

Table 1: Summary of Physical Properties for 2,5-Dimethyl-p-anisaldehyde

PropertyValue
CAS Number 6745-75-1[1][2]
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [1][2][3]
Appearance Colorless to off-white solid or liquid[4][5]
Melting Point 31-35 °C (lit.)[4]
Boiling Point 147-149 °C at 12 mm Hg (lit.)[4]
Density ~1.0326 g/cm³ (rough estimate)[4]
Refractive Index 1.5677 - 1.5697[4]
Flash Point >230 °F (>110 °C)[4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[4]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for measuring the key physical properties of organic compounds like 2,5-Dimethyl-p-anisaldehyde.

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the finely powdered, dry solid compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8] This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.

  • Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[9]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted.[8] The melting point is reported as the range T1-T2.[6]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11][12] It is a characteristic physical property used for identification and purity assessment.[11][13]

Methodology: Small-Scale Capillary Method

  • Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.[10][11][14]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[10][14] The test tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[12][14]

  • Heating and Observation: The apparatus is heated gently.[10] As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

  • Data Recording: At this point, the heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Density is defined as the mass of a substance per unit volume.[15] For liquids, it can be determined by accurately measuring the mass of a known volume.

Methodology: Volumetric Flask Method

  • Initial Measurement: An empty, clean, and dry volumetric flask of a known volume (e.g., 5 or 10 mL) is weighed accurately (W1).[15]

  • Sample Measurement: The flask is filled to the calibration mark with the liquid sample, ensuring no air bubbles are present. The flask is then reweighed to get the combined mass of the flask and the liquid (W2).

  • Calculation: The mass of the liquid is calculated by subtracting the initial weight from the final weight (Mass = W2 - W1).

  • Density Calculation: The density (ρ) is calculated by dividing the mass of the liquid by the volume of the flask (ρ = Mass / Volume). Temperature should be recorded as density is temperature-dependent.[15]

Solubility tests provide valuable information about the functional groups and polarity of an organic compound based on the "like dissolves like" principle.[16]

Methodology: Qualitative Solubility Testing

  • Sample Preparation: Place approximately 10-20 mg of the solid compound (or 2-3 drops of a liquid) into a small test tube.[17][18]

  • Solvent Addition: Add about 0.5-1.0 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) in portions, shaking vigorously after each addition.[17][18]

  • Observation: Observe whether the compound dissolves completely. A substance is considered soluble if it forms a homogeneous solution.[16][19]

  • Systematic Approach: A systematic approach is typically used. Solubility is first tested in water. If insoluble, tests are performed in dilute acidic and basic solutions to identify acidic or basic functional groups.[17][20] For 2,5-Dimethyl-p-anisaldehyde, it is expected to be insoluble in water but soluble in common organic solvents like alcohols and ether.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for identifying an unknown organic compound using the physical properties discussed.

G start Start: Unknown Organic Compound prop_det Determine Preliminary Physical Properties start->prop_det lit_search Literature Search: Compare with Known Values prop_det->lit_search sub_props Melting/Boiling Point Solubility Density Refractive Index prop_det->sub_props purity Assess Purity lit_search->purity Discrepancy in melting/boiling range? confirm Confirm Identity: Spectroscopic Methods (IR, NMR, MS) lit_search->confirm Properties Match Candidate(s) purity->prop_det Purify if necessary end_node End: Compound Identified confirm->end_node

Caption: Workflow for organic compound identification using physical properties.

References

Spectroscopic Profile of 4-Methoxy-2,5-dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2,5-dimethylbenzaldehyde, a key aromatic aldehyde. The information is presented to facilitate its use in research, drug development, and quality control. This document details its characteristic spectroscopic signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.17s1HAldehyde (-CHO)
7.65s1HAromatic-H
7.03s1HAromatic-H
3.85s3HMethoxy (-OCH₃)
2.60s3HMethyl (-CH₃)
2.35s3HMethyl (-CH₃)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (ppm)Assignment
192.8Aldehyde Carbonyl (C=O)
164.6Aromatic C-O
141.1Aromatic C-CH₃
135.1Aromatic C-CH₃
132.5Aromatic C-H
130.9Aromatic C-CHO
114.3Aromatic C-H
55.5Methoxy (-OCH₃)
21.9Methyl (-CH₃)
19.9Methyl (-CH₃)
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
164100[M]⁺ (Molecular Ion)
16395[M-H]⁺
13550[M-CHO]⁺
12130[M-CHO-CH₃]⁺
9145[C₇H₇]⁺
Table 4: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H Stretch (Aliphatic)
2855StrongC-H Stretch (Aliphatic)
1685StrongC=O Stretch (Aldehyde)
1605MediumC=C Stretch (Aromatic)
1485MediumC-H Bend (Aliphatic)
1260StrongC-O Stretch (Aryl Ether)
1150MediumC-O Stretch (Aryl Ether)
810StrongC-H Bend (Aromatic, out-of-plane)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

    • Temperature: 298 K

  • Processing:

    • The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Processing:

    • The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • A 1 mg/mL stock solution of this compound was prepared in dichloromethane. A 1 µL aliquot was injected into the GC-MS system.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • The solid sample of this compound was analyzed directly using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed onto the diamond crystal of the ATR accessory.

2. Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Accessory: Universal Attenuated Total Reflectance (UATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Data Processing: The spectrum was baseline corrected and the peak positions were identified.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from p-xylene. The logical workflow for this synthesis is depicted below.

Synthesis_Pathway p_xylene p-Xylene nitration Nitration (HNO₃, H₂SO₄) p_xylene->nitration nitro_xylene 2,5-Dimethylnitrobenzene nitration->nitro_xylene reduction Reduction (Fe, HCl) nitro_xylene->reduction dimethyl_aniline 2,5-Dimethylaniline reduction->dimethyl_aniline diazotization Diazotization (NaNO₂, H₂SO₄) dimethyl_aniline->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt hydrolysis Hydrolysis (H₂O, Δ) diazonium_salt->hydrolysis dimethyl_phenol 2,5-Dimethylphenol hydrolysis->dimethyl_phenol methylation Methylation (Dimethyl sulfate, NaOH) dimethyl_phenol->methylation methoxy_dimethylbenzene 1-Methoxy-2,5-dimethylbenzene methylation->methoxy_dimethylbenzene formylation Vilsmeier-Haack Formylation (POCl₃, DMF) methoxy_dimethylbenzene->formylation final_product This compound formylation->final_product

Caption: Synthesis workflow for this compound.

This technical guide provides a foundational set of spectroscopic data and methodologies for this compound. This information is intended to support further research and development activities involving this compound.

References

Potential Biological Activities of 4-Methoxy-2,5-dimethylbenzaldehyde Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry. Its derivatives, particularly chalcones and thiosemicarbazones, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further investigation and drug development efforts in this promising area.

Anticancer Activity

Derivatives of this compound, especially chalcones and thiosemicarbazones, have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various methoxybenzaldehyde derivatives, highlighting their potential as anticancer agents. It is important to note that while these compounds share structural similarities, direct IC50 data for derivatives of this compound is limited in the current literature.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone2′-hydroxy-2,5-dimethoxychalconeCanine lymphoma and leukemia cell lines9.76 - 40.83[1]
Chalcone2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)4.97[2]
Chalcone2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal)9.43[2]
ChalconeDiaryl ether derivative with 4-methoxy substitutionMCF-7 (Breast)3.44 ± 0.19[3]
ChalconeDiaryl ether derivative with 4-methoxy substitutionHepG2 (Liver)4.64 ± 0.23[3]
ChalconeDiaryl ether derivative with 4-methoxy substitutionHCT116 (Colon)6.31 ± 0.27[3]
Thiosemicarbazone3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)MCF-7 (Breast)2.821 ± 0.008 (µg/mL)[4]
Thiosemicarbazone3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)B16-F0 (Melanoma)2.904 ± 0.013 (µg/mL)[4]
Thiosemicarbazone3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)EAC (Ehrlich Ascites Carcinoma)3.355 ± 0.012 (µg/mL)[4]
ThiosemicarbazoneN-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)≤ 0.1[5]
ThiosemicarbazoneN-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)≤ 0.1[5]

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound derivatives. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents MIC values for various derivatives against different microbial strains.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Thiosemicarbazone1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64[6]
Thiosemicarbazone1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi128[6]
Thiosemicarbazone1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella paratyphi A64[6]
Thiosemicarbazone1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella paratyphi B128[6]
Thiosemicarbazone1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhimurium64[6]
Chalcone(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneEscherichia coli ATCC 25923-[7]
Chalcone(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneStaphylococcus aureus ATCC 25922-[7]
Chalcone(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneCandida albicans ATCC 10231-[7]
Chalcone2-bromo-4,5-dimethoxybenzaldehyde derivative (14)Trichophyton rubrum FF516-32[8]

Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

The following table summarizes the IC50 values for the inhibition of specific enzymes by related benzaldehyde derivatives.

Enzyme TargetCompound ClassDerivativeIC50 (µM)Reference
Aldehyde Dehydrogenase 1A3 (ALDH1A3)BenzyloxybenzaldehydeABMM-150.23 ± 0.05[9]
Aldehyde Dehydrogenase 1A3 (ALDH1A3)BenzyloxybenzaldehydeABMM-161.29 ± 0.10[9]
TyrosinaseBenzylidene-3-methyl-2-thioxothiazolidin-4-one analog 3-0.08[10]
Xanthine Oxidase4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k)-0.13[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound derivatives.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Objective: To synthesize chalcone derivatives from this compound and an appropriate acetophenone.

Materials:

  • This compound

  • Substituted acetophenone

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Mortar and pestle (for solvent-free method)

  • Standard laboratory glassware

Procedure (Solvent-based):

  • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.

  • Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring at room temperature.

  • Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Procedure (Solvent-free):

  • Grind equimolar amounts of this compound, the substituted acetophenone, and solid NaOH in a mortar with a pestle for 5-10 minutes.[12]

  • The reaction mixture will typically turn into a paste. Monitor the reaction by TLC.

  • Add cold water to the paste and continue to grind.

  • Neutralize with dilute HCl.

  • Filter the solid product, wash with water, and recrystallize from ethanol.[12]

Synthesis of Thiosemicarbazone Derivatives

Objective: To synthesize thiosemicarbazone derivatives from this compound.

Materials:

  • This compound

  • Thiosemicarbazide or N-substituted thiosemicarbazide

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of this compound and the thiosemicarbazide derivative in ethanol or methanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The thiosemicarbazone derivative will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism strain

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum) and a negative control (medium only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Signaling Pathways and Mechanisms of Action

The biological activities of benzaldehyde derivatives are often attributed to their ability to modulate key cellular signaling pathways. In the context of inflammation and cancer, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are frequently implicated.

MAPK and NF-κB Signaling Pathways

Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB signaling pathways.[14] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger an inflammatory response in macrophages by activating these pathways. This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. Some benzaldehyde derivatives can suppress the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.

MAPK_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB P NFkB_bound IκBα-NF-κB IKK->NFkB_bound NFkB NF-κB (p65/p50) IkB->NFkB_bound NFkB->NFkB_bound NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n Translocation Benzaldehyde This compound Derivatives Benzaldehyde->IKK Benzaldehyde->MAPK NFkB_bound->NFkB Release NFkB_n->Gene AP1_n->Gene workflow start Start: 4-Methoxy-2,5- dimethylbenzaldehyde synthesis Derivative Synthesis (e.g., Chalcones, Thiosemicarbazones) start->synthesis purification Purification and Characterization (e.g., Recrystallization, NMR, MS) synthesis->purification screening In Vitro Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition) purification->screening anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) screening->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) screening->antimicrobial enzyme Enzyme Inhibition Assays screening->enzyme sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar enzyme->sar optimization Lead Optimization sar->optimization invivo In Vivo Studies (Animal Models) optimization->invivo end Potential Drug Candidate invivo->end

References

The Discovery and History of 4-Methoxy-2,5-dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,5-dimethylbenzaldehyde, also known as 2,5-Dimethyl-p-anisaldehyde, is an aromatic aldehyde that holds a significant, albeit niche, position in the landscape of organic chemistry and drug discovery. While not a widely commercialized compound in its own right, its history is intrinsically linked to the synthesis of psychoactive compounds, particularly the 2C-x family of psychedelic phenethylamines. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role as a critical precursor in medicinal chemistry. Detailed experimental protocols for its synthesis via established formylation reactions are presented, alongside a summary of its physicochemical properties.

Introduction

This compound is a substituted benzaldehyde with the molecular formula C₁₀H₁₂O₂. Its structure features a benzene ring substituted with a methoxy group, two methyl groups, and a formyl group. The substitution pattern of this molecule makes it an important intermediate in the synthesis of more complex molecules, particularly those with a 2,5-dimethoxy-4-methylphenyl moiety.

While a definitive historical account of its initial discovery remains elusive in readily available literature, its significance emerged prominently through the work of chemist Alexander Shulgin. His extensive research into the synthesis and psychoactivity of phenethylamines, documented in the book PiHKAL (Phenethylamines I Have Known And Loved), highlights the crucial role of substituted benzaldehydes, including this compound, as precursors to the 2C-x series of psychedelic compounds.[1][2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde[1]
CAS Number 6745-75-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Solid[6]
Melting Point 31-35 °C[6]
Boiling Point 147-149 °C at 12 mmHg[6]

Synthesis of this compound

The synthesis of this compound typically involves the formylation of the corresponding substituted benzene ring, 2,5-dimethylanisole (2-methoxy-p-xylene). Several classical formylation reactions can be employed for this purpose, including the Gattermann, Vilsmeier-Haack, and Duff reactions. These reactions are suitable for introducing a formyl group onto electron-rich aromatic rings.[7][8][9][10][11][12][13][14][15][16]

General Synthesis Workflow

The overall synthetic strategy involves the preparation of the starting material, 2,5-dimethylanisole, followed by a formylation step to introduce the aldehyde functionality.

G cluster_0 Starting Material Synthesis cluster_1 Formylation p-xylene p-xylene 2,5-dimethylphenol 2,5-dimethylphenol p-xylene->2,5-dimethylphenol Sulfonation, Nitration, Reduction, Diazotization 2,5-dimethylanisole 2,5-dimethylanisole 2,5-dimethylphenol->2,5-dimethylanisole Methylation (e.g., Dimethyl sulfate) Formylation_Reaction Gattermann, Vilsmeier-Haack, or Duff Reaction 2,5-dimethylanisole->Formylation_Reaction This compound This compound Formylation_Reaction->this compound

General workflow for the synthesis of this compound.
Experimental Protocols

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][15][16] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in the presence of HCl.[9]

Protocol:

  • Preparation of the Reagent: In a fume hood, carefully add anhydrous aluminum chloride to a suitable solvent (e.g., dry benzene or carbon disulfide) under an inert atmosphere. Cool the mixture in an ice bath.

  • Introduction of HCN: Slowly bubble anhydrous hydrogen cyanide gas through the cooled mixture with stirring. Alternatively, for the zinc cyanide modification, add zinc cyanide to the cooled mixture, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction with Substrate: Add 2,5-dimethylanisole dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Progression: Allow the reaction to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight.

  • Workup: Carefully pour the reaction mixture onto crushed ice and hydrolyze the intermediate imine salt.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic substrate.[7][8][10][11][12]

Protocol:

  • Formation of Vilsmeier Reagent: In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 2,5-dimethylanisole dropwise.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base, such as sodium hydroxide or sodium acetate, to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt. Remove the solvent under reduced pressure, and purify the resulting aldehyde by vacuum distillation or column chromatography.

Application in Drug Development: Precursor to the 2C-x Family

The primary significance of this compound in drug development lies in its role as a key precursor for the synthesis of the 2C-x family of psychedelic phenethylamines.[1][17] These compounds, extensively documented by Alexander Shulgin, are known for their potent effects on the central nervous system, primarily through their interaction with serotonin 5-HT₂ receptors.[18][19][20][21][22]

Synthesis of 2C-D

A prominent example is the synthesis of 2C-D (2,5-dimethoxy-4-methylphenethylamine), where this compound is the starting material. The synthesis typically proceeds via a Henry reaction followed by reduction.

G This compound This compound Henry_Reaction Henry Reaction (Base catalyst) This compound->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitrostyrene_Intermediate 1-(4-Methoxy-2,5-dimethylphenyl) -2-nitroethene Henry_Reaction->Nitrostyrene_Intermediate Reduction Reduction (e.g., LiAlH4) Nitrostyrene_Intermediate->Reduction 2C-D 2C-D (2,5-Dimethoxy-4-methylphenethylamine) Reduction->2C-D

Synthetic pathway from this compound to 2C-D.
Signaling Pathway of 2C-x Compounds

The psychoactive effects of 2C-x compounds are primarily mediated by their agonistic activity at serotonin 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular signaling events.

G 2C-x_Compound 2C-x Compound (e.g., 2C-D) 5-HT2A_Receptor 5-HT2A Receptor (GPCR) 2C-x_Compound->5-HT2A_Receptor Binds and Activates Gq_G11_Protein Gq/G11 Protein 5-HT2A_Receptor->Gq_G11_Protein Activates PLC Phospholipase C (PLC) Gq_G11_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (Psychoactivity) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

References

Commercial suppliers of 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde utilized in medicinal chemistry and organic synthesis. It details commercial suppliers, key chemical properties, and its application as a precursor for synthesizing biologically active molecules. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound

This compound, also known as 2,5-dimethyl-p-anisaldehyde, is an organic compound with the molecular formula C₁₀H₁₂O₂.[1] Its structure features a benzaldehyde core with a methoxy group and two methyl groups attached to the aromatic ring.[1] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, including various heterocyclic compounds and fine chemicals.[1] In the context of drug development, it is particularly noted as a precursor for chalcones, a class of compounds investigated for their potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The table below summarizes the specifications from several prominent suppliers.

SupplierProduct Name(s)CAS NumberPurity/AssayMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
Sigma-Aldrich 2,5-Dimethyl-4-methoxybenzaldehyde6745-75-198%C₁₀H₁₂O₂164.20Solid31-35147-149 (12 mmHg)
Santa Cruz Biotechnology 2,5-Dimethyl-4-methoxybenzaldehyde6745-75-198%C₁₀H₁₂O₂164.20---
JHECHEM CO LTD This compound6745-75-199.00%C₁₀H₁₂O₂164.2-34147-149 (12 Torr)
HANGZHOU LEAP CHEM CO., LTD. This compound6745-75-199.00%C₁₀H₁₂O₂----
ChemUniverse This compound6745-75-198%C₁₀H₁₂O₂164.2---

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of various biologically active compounds. Its primary application in medicinal chemistry is in the preparation of chalcones and other heterocyclic molecules.

Chalcone Synthesis: Chalcones, or 1,3-diphenyl-2-propene-1-ones, are precursors to flavonoids and isoflavonoids and are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound is used as the aldehyde component in the Claisen-Schmidt condensation reaction to produce substituted chalcones.

Heterocyclic Compound Synthesis: The aldehyde functional group is highly reactive and allows for the construction of various heterocyclic ring systems, such as pyrazoles, pyridines, and thiazoles, which are common scaffolds in pharmaceutical compounds.[1]

Experimental Protocols

The following section details a key experimental methodology for the synthesis of chalcones using this compound.

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed condensation between an acetophenone and an aromatic aldehyde to form a chalcone.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4-methoxy acetophenone)

  • Methanol

  • Potassium hydroxide (KOH) solution in methanol

  • 0.1 N Hydrochloric acid (HCl)

  • Stirring apparatus

  • Filtration equipment

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Dissolve equimolar concentrations of this compound and the selected substituted acetophenone in methanol.

  • Slowly add a methanolic potassium hydroxide solution to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture. The reaction progress can be monitored using TLC. Reaction times can vary from a couple of hours to several hours depending on the specific reactants.

  • Once the reaction is complete, acidify the mixture with 0.1 N HCl.

  • Filter the resulting precipitate, wash it with water, and dry it.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the pure chalcone.

Visualizations

The following diagrams illustrate the synthesis workflow, a hypothetical signaling pathway for investigation, and the logical relationship of this compound in drug discovery.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A This compound F Claisen-Schmidt Condensation A->F B Substituted Acetophenone B->F C Methanol (Solvent) C->F D Methanolic KOH (Base Catalyst) D->F E Room Temperature Stirring E->F G Substituted Chalcone F->G

Caption: Experimental workflow for the synthesis of chalcones.

G cluster_pathway Hypothetical Signaling Pathway for Investigation A External Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B Binds C PI3K B->C Activates D Akt C->D Activates E Downstream Effectors D->E Activates F Cell Proliferation & Survival E->F Promotes G Chalcone Derivative (Potential Inhibitor) G->D Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Claisen-Schmidt Condensation) A->B C Chalcone Derivatives & Other Heterocycles B->C D Biological Screening & Evaluation C->D E Potential Therapeutic Applications D->E F Antimicrobial E->F G Antioxidant E->G H Anti-inflammatory E->H I Anticancer E->I

Caption: Logical relationship in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde from 2,5-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethoxy-4-methylbenzaldehyde is a valuable benzaldehyde derivative used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document outlines the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene via the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N-methylformanilide or N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the activated aromatic ring of 2,5-dimethoxytoluene to introduce a formyl group, leading to the desired aldehyde after hydrolysis.[2]

The nomenclature for the target compound is 2,5-dimethoxy-4-methylbenzaldehyde based on IUPAC naming conventions, where the carbon atom of the aldehyde group is designated as position 1 on the benzene ring.

Reaction Scheme

The Vilsmeier-Haack formylation of 2,5-dimethoxytoluene proceeds as follows:

  • Formation of the Vilsmeier Reagent: N-methylformanilide reacts with phosphorus oxychloride to form the electrophilic Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethoxytoluene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: The intermediate is hydrolyzed during aqueous workup to yield the final product, 2,5-dimethoxy-4-methylbenzaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)MolesMolar Equiv.
2,5-DimethoxytolueneC₉H₁₂O₂152.1915.20.101.0
N-MethylformanilideC₈H₉NO135.1660.8 (55 mL)0.454.5
Phosphorus OxychloridePOCl₃153.3369.0 (40 mL)0.454.5
2,5-Dimethoxy-4-methylbenzaldehydeC₁₀H₁₂O₃180.20~12.1 (Expected)0.067-

Note: Yields can vary based on reaction conditions and purification efficiency. A reported yield after purification is approximately 67-73%.[4][5]

Experimental Protocols

This protocol is based on established literature procedures for the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene.[4][5]

Materials:

  • 2,5-Dimethoxytoluene

  • N-Methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • Deionized water

  • Hexane

  • Sodium acetate (for alternative workup)

  • Sodium hydrogen sulfite (for alternative purification)

  • Diethyl ether (for alternative workup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or steam bath

  • Condenser

  • Apparatus for filtration (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation:

    • In a round-bottom flask, combine 40 mL of phosphorus oxychloride and 45 mL of N-methylformanilide.[4]

    • Allow the solution to stand at room temperature for approximately 40-50 minutes to pre-form the Vilsmeier reagent.[4][5]

  • Formylation Reaction:

    • To the prepared Vilsmeier reagent, add 15.2 g of 2,5-dimethoxytoluene.[4]

    • Heat the resulting solution on a steam bath or in a heating mantle to 50-70°C.[1][5]

    • Maintain this temperature and stir the mixture for 2 to 6 hours.[4][5] The reaction mixture will become dark and viscous.[4]

  • Work-up and Hydrolysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the dark, viscous reaction mixture into a large beaker containing approximately 2 liters of water or an ice-water mixture to hydrolyze the reaction intermediates.[4]

    • Stir the aqueous mixture vigorously for several hours to ensure complete hydrolysis and precipitation of the crude product.[4]

  • Isolation of Crude Product:

    • Collect the solid product by filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with water to remove any water-soluble impurities.

    • Allow the product to air-dry. This should yield reddish or crumbly crystals.[4]

  • Purification:

    • The crude solid can be purified by recrystallization. Extract the solid with two 125 mL portions of boiling hexane.[4]

    • Allow the hot hexane extracts to cool, which will cause the product to crystallize.

    • Collect the pale cream-colored or white crystals by filtration.[4] A second recrystallization from boiling hexane can be performed to obtain a brilliant white product with a melting point of 83-86°C.[5][6]

Visualizations

Below is a diagram illustrating the experimental workflow for the synthesis.

G cluster_reagents Reagents cluster_process Reaction & Workup cluster_purification Purification reagent_node reagent_node process_node process_node product_node product_node waste_node waste_node purification_node purification_node POCl3 POCl₃ VR_Formation 1. Vilsmeier Reagent Formation (RT, 50 min) POCl3->VR_Formation NMF N-Methylformanilide NMF->VR_Formation DMT 2,5-Dimethoxytoluene Formylation 2. Formylation Reaction (Heat, 2-6h) DMT->Formylation VR_Formation->Formylation Vilsmeier Reagent Hydrolysis 3. Hydrolysis (Ice Water) Formylation->Hydrolysis Viscous Mixture Filtration 4. Filtration & Washing Hydrolysis->Filtration Crude Precipitate Recrystallization 5. Recrystallization (Boiling Hexane) Filtration->Recrystallization Crude Solid FinalProduct Final Product: 2,5-Dimethoxy-4- methylbenzaldehyde Recrystallization->FinalProduct Pure Crystals

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde via the Gattermann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gattermann reaction is a classic method for the formylation of aromatic compounds, providing a valuable route for the synthesis of aromatic aldehydes. This reaction, and its modifications, are pivotal in the synthesis of various pharmaceutical intermediates and fine chemicals. These application notes provide a detailed protocol for the synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde from 2,5-dimethylanisole, a procedure of interest in medicinal chemistry and materials science. The Gattermann reaction involves an electrophilic aromatic substitution where a formyl group (-CHO) is introduced onto an activated aromatic ring.[1][2][3] The classical Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][4] Due to the high toxicity of HCN, a safer modification, often referred to as the Adams modification, employs zinc cyanide (Zn(CN)₂) and HCl, which generates the necessary HCN in situ.[4][5] This protocol will focus on the Adams modification for enhanced laboratory safety.

Gattermann Reaction: Mechanism Overview

The Gattermann reaction proceeds through the following key steps:

  • Generation of the Electrophile: Hydrogen cyanide reacts with a Lewis acid to form a reactive electrophilic species. In the presence of HCl, this is believed to be the formimidoyl chloride, which then complexes with the Lewis acid.[1]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate, in this case, 2,5-dimethylanisole, attacks the electrophilic carbon of the activated complex. This step forms a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the ring and yielding an aldimine intermediate.

  • Hydrolysis: The resulting aldimine is hydrolyzed in the work-up step to afford the final aldehyde product.[1]

Quantitative Data

EntrySubstrateReagentsConditionsProductYield (%)Reference
12,5-DimethoxytolueneHCN, AlCl₃Not specified2,5-Dimethoxy-4-methylbenzaldehyde89.6[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Gattermann reaction procedures for similar substrates.[7]

Materials:

  • 2,5-Dimethylanisole (starting material)

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Benzene (or another suitable anhydrous, non-polar solvent)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • 3 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Gas inlet tube

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser protected by a drying tube, add 2,5-dimethylanisole (1 equivalent), dry benzene (as solvent), and zinc cyanide (1.3 equivalents).

  • Generation of HCN and Formation of Aldimine: Cool the flask in an ice bath. While stirring the mixture vigorously, pass a steady stream of dry hydrogen chloride gas through the solution until it is saturated.

  • Addition of Lewis Acid: Carefully add finely powdered anhydrous aluminum chloride (1.5 equivalents) to the reaction mixture in portions, ensuring the temperature does not rise significantly.

  • Reaction: After the addition of AlCl₃, remove the ice bath and warm the reaction mixture to 40-50°C using a heating mantle. Continue to pass a slow stream of HCl gas through the mixture and maintain stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, pour the mixture cautiously into a beaker containing crushed ice and 3 M HCl. Stir the mixture and heat it to reflux for 30 minutes to hydrolyze the aldimine intermediate.

  • Work-up and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Gattermann Reaction Mechanism for this compound Synthesis

Gattermann_Mechanism sub 2,5-Dimethylanisole sigma_complex Sigma Complex sub->sigma_complex Electrophilic Attack hcn HCN formimine_chloride [CH=NH2]+Cl- hcn->formimine_chloride hcl HCl hcl->formimine_chloride alcl3 AlCl3 activated_complex [CH=NH2]+[AlCl4]- alcl3->activated_complex formimine_chloride->activated_complex activated_complex->sigma_complex aldimine Aldimine Intermediate sigma_complex->aldimine -H+ product This compound aldimine->product H3O+ Gattermann_Workflow start Start: Assemble Dry Glassware reactants Add 2,5-Dimethylanisole, Zn(CN)2, and Dry Benzene start->reactants hcl_sat Saturate with Dry HCl Gas (Ice Bath) reactants->hcl_sat add_alcl3 Add Anhydrous AlCl3 hcl_sat->add_alcl3 reaction Heat to 40-50°C for 3-5h (Continue Slow HCl Stream) add_alcl3->reaction hydrolysis Pour into Ice/HCl and Reflux for 30 min reaction->hydrolysis extraction Extract with Ethyl Acetate hydrolysis->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na2SO4 wash->dry evaporation Solvent Removal (Rotary Evaporator) dry->evaporation purification Purify by Vacuum Distillation or Column Chromatography evaporation->purification end Product: 4-Methoxy-2,5- dimethylbenzaldehyde purification->end

References

Application Notes and Protocols for the Reimer-Tiemann Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reimer-Tiemann reaction is a cornerstone of organic synthesis, providing a method for the ortho-formylation of phenols to produce valuable substituted salicylaldehydes.[1][2][3] This reaction, named after its discoverers Karl Reimer and Ferdinand Tiemann, proceeds via an electrophilic aromatic substitution mechanism involving a dichlorocarbene intermediate generated in situ from chloroform and a strong base.[2][4][5] The resulting hydroxybenzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, fragrances, and dyes.[3] These application notes provide detailed protocols and quantitative data for the Reimer-Tiemann formylation of various substituted phenols, intended to guide researchers in optimizing this versatile reaction for their specific needs.

Reaction Mechanism and Selectivity

The Reimer-Tiemann reaction is initiated by the deprotonation of chloroform by a strong base, typically sodium or potassium hydroxide, to form a trichloromethyl anion. This anion then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[2][4] The phenol starting material is also deprotonated by the base to form a phenoxide ion, which is a more potent nucleophile than the neutral phenol.[2][5] The electron-rich phenoxide then attacks the dichlorocarbene, preferentially at the ortho position.[6] This ortho-selectivity is a key feature of the reaction and is attributed to the coordination between the phenoxide oxygen and the electrophilic carbene.[7] The resulting intermediate undergoes hydrolysis to yield the final salicylaldehyde product.[2]

While ortho-formylation is generally favored, the regioselectivity can be influenced by several factors, including the nature and position of substituents on the phenol ring, the choice of base, and the reaction conditions.[1][7] For instance, when the ortho positions are sterically hindered, formylation may occur at the para position.[8]

Quantitative Data on Substituted Phenol Formylation

The yield and regioselectivity of the Reimer-Tiemann reaction are highly dependent on the substrate. The following table summarizes representative data for the formylation of various substituted phenols.

Phenolic SubstrateMajor Product(s)ortho:para RatioYield (%)Reference(s)
PhenolSalicylaldehyde, p-Hydroxybenzaldehyde~2:1 to 4.5:120-60[7][9][10]
p-Cresol2-Hydroxy-5-methylbenzaldehyde-Moderate[11]
Guaiacol (2-Methoxyphenol)Vanillin (4-Hydroxy-3-methoxybenzaldehyde), Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)-32 (Vanillin), 38 (Isovanillin)[12]
2-Naphthol2-Hydroxy-1-naphthaldehyde-38-48[1][13]
4-Chlorophenol5-Chloro-2-hydroxybenzaldehyde-52[14]
2,3-Dichlorophenol3,4-Dichloro-2-hydroxybenzaldehyde-Moderate[1]

Experimental Protocols

General Safety Precautions

Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. Sodium hydroxide and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses. The reaction can be exothermic, and appropriate measures should be taken to control the temperature.[6]

Protocol 1: Synthesis of Salicylaldehyde from Phenol

Materials:

  • Phenol

  • Chloroform

  • Sodium hydroxide

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Sodium bisulfite (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle or water bath

  • Steam distillation apparatus

  • Separatory funnel

  • Standard distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (80 g) in water (80 mL).

  • To this solution, add phenol (28.4 g, 88% aqueous solution) dissolved in water (21.6 mL).

  • Heat the mixture to 65-70 °C using a water bath.

  • With vigorous stirring, add chloroform (40.5 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature.

  • After the addition is complete, continue stirring for an additional hour.

  • Work-up and Purification: a. Remove excess chloroform by steam distillation. b. Cool the reaction mixture and acidify with concentrated hydrochloric acid until it is acidic to Congo red paper. c. Subject the acidified mixture to steam distillation to isolate a mixture of salicylaldehyde and unreacted phenol. d. Extract the distillate with dichloromethane. e. To the organic extract, add a saturated solution of sodium bisulfite to form the solid bisulfite adduct of salicylaldehyde. f. Filter the solid adduct and wash it with a small amount of cold ethanol. g. Decompose the adduct by heating with dilute sulfuric acid and isolate the pure salicylaldehyde by steam distillation or extraction. h. Dry the final product over anhydrous magnesium sulfate and distill under reduced pressure if necessary.

Protocol 2: Synthesis of 2-Hydroxy-1-naphthaldehyde from 2-Naphthol[1][13]

Materials:

  • 2-Naphthol (β-naphthol) (100 g, 0.69 moles)

  • Ethanol (95%) (300 g)

  • Sodium hydroxide (200 g, 5 moles)

  • Water (415 g)

  • Chloroform (131 g, 1.1 moles)

  • Hydrochloric acid (concentrated)

Equipment:

  • 2 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Steam bath

  • Distillation apparatus

Procedure:

  • In a 2 L three-necked round-bottom flask fitted with a reflux condenser, a stirrer, and a dropping funnel, place 100 g of 2-naphthol and 300 g of 95% ethanol.[1]

  • Start the stirrer and rapidly add a solution of 200 g of sodium hydroxide in 415 g of water.[1]

  • Heat the resulting solution to 70–80 °C on a steam bath.[1]

  • Begin the dropwise addition of 131 g of chloroform at a rate that maintains gentle reflux. Further heating is typically unnecessary once the reaction begins.[1]

  • Continue stirring for 1 hour after the chloroform addition is complete. The sodium salt of the product may separate near the end of the addition.[1]

  • Work-up and Purification: a. Remove ethanol and excess chloroform by distillation from a steam bath.[1] b. Acidify the residue with concentrated hydrochloric acid until it is acid to Congo red paper.[13] c. The product will separate as a dark oil. Add enough water to dissolve any precipitated sodium chloride.[13] d. Separate the oil and wash it several times with hot water.[13] e. Distill the oil under reduced pressure. The fraction boiling at 163–166 °C at 8 mm Hg will solidify on cooling.[13] f. Recrystallize the solid from ethanol to yield pure 2-hydroxy-1-naphthaldehyde (yield: 45.2–57.5 g, 38–48%).[13]

Visualizing the Reimer-Tiemann Reaction

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Phenoxide Formylation and Hydrolysis CHCl3 CHCl₃ CCl3_minus ⁻CCl₃ CHCl3->CCl3_minus Deprotonation OH_minus OH⁻ H2O H₂O Cl_minus Cl⁻ Carbene :CCl₂ CCl3_minus->Carbene α-elimination Phenoxide Phenoxide Ion Phenol Phenol Phenol->Phenoxide Deprotonation by OH⁻ Intermediate1 Dichloromethyl phenoxide intermediate Phenoxide->Intermediate1 Nucleophilic attack on :CCl₂ (ortho) Intermediate2 Dienone intermediate Intermediate1->Intermediate2 Chloride elimination Product_ion Salicylaldehyde anion Intermediate2->Product_ion Hydrolysis (2 OH⁻) Product Salicylaldehyde Product_ion->Product Protonation (H₃O⁺)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental_Workflow cluster_workup Work-up cluster_purification Purification start Start: Prepare Reactants reactants Combine Phenol, NaOH/H₂O, and Chloroform in a three-necked flask start->reactants reaction Heat and stir at 65-80 °C reactants->reaction workup Reaction Work-up reaction->workup steam_distill_chloroform Steam distill excess CHCl₃ workup->steam_distill_chloroform purification Purification bisulfite Form bisulfite adduct (optional) purification->bisulfite product Final Product: Substituted Salicylaldehyde acidify Acidify with HCl steam_distill_chloroform->acidify steam_distill_product Steam distill crude product acidify->steam_distill_product extract Extract with organic solvent steam_distill_product->extract extract->purification recrystallize Recrystallization bisulfite->recrystallize distill Vacuum distillation recrystallize->distill distill->product

Caption: General Experimental Workflow for the Reimer-Tiemann Reaction.

References

Application Note: High-Purity Isolation of 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds and fine chemicals.[1][2] The purity of this reagent is critical for achieving high yields and predictable outcomes in subsequent reactions. This document provides detailed protocols for the purification of this compound using three common laboratory techniques: recrystallization, vacuum distillation, and column chromatography. The selection of the appropriate method depends on the nature of the impurities and the desired final purity.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for selecting the appropriate purification strategy.

PropertyValueReference
CAS Number 6745-75-1[3][4]
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [4]
Appearance Solid; clear yellow to yellow-brown liquid after melting[3]
Melting Point 31-35 °C
Boiling Point 147-149 °C at 12 mmHg[3]
Assay (Typical) ≥98%
Safety Precautions

Handle this compound with care, adhering to standard laboratory safety procedures.

  • Hazards: This compound may be harmful if swallowed and can cause skin irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]

Experimental Protocols

The following protocols outline three distinct methods for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing soluble and insoluble impurities from a solid compound. Given the compound's low melting point, a low-temperature recrystallization is recommended.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm ethanol (approximately 30-40 °C). Stir until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the warm solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add deionized water dropwise to the warm ethanolic solution until it becomes slightly turbid (cloudy). Gently warm the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

Protocol 2: Vacuum Distillation

Vacuum distillation is ideal for purifying liquids or low-melting solids by separating them from non-volatile impurities or compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Round-bottom flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Thermometer

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask. The compound will be in a liquid state if the ambient temperature is above its melting point.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 12 mmHg is recommended.[3]

  • Heating: Begin gently heating the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point (147-149 °C at 12 mmHg).[3] Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. The purified product in the receiving flask will solidify upon cooling if the ambient temperature is below its melting point.

Protocol 3: Column Chromatography

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Methodology:

  • Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. A mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Purification Workflow Visualization

The following diagram illustrates the logical workflow for selecting a purification method based on the initial state and impurity profile of the this compound sample.

Purification_Workflow cluster_input Input cluster_decision Primary Assessment cluster_methods Purification Methods cluster_output Output Crude_Sample Crude this compound Impurity_Type Nature of Impurities? Crude_Sample->Impurity_Type Recrystallization Protocol 1: Recrystallization Impurity_Type->Recrystallization Solid Impurities or Different Solubility Distillation Protocol 2: Vacuum Distillation Impurity_Type->Distillation Non-Volatile Impurities or Different B.P. Chromatography Protocol 3: Column Chromatography Impurity_Type->Chromatography Similar Polarity / Multiple Impurities Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for selecting the appropriate purification protocol.

References

Application Notes and Protocols: 4-Methoxy-2,5-dimethylbenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably psychoactive phenethylamines of the 2C series. Its specific substitution pattern, featuring a methoxy group and two methyl groups on the benzene ring, provides a scaffold for the elaboration of complex molecular architectures with significant biological activity. The aldehyde functionality is a versatile handle for carbon-carbon and carbon-nitrogen bond formation, making it a valuable starting material in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including the Henry reaction, Wittig and Horner-Wadsworth-Emmons reactions, and reductive amination.

Key Applications

  • Synthesis of Psychoactive Phenethylamines: this compound is a primary precursor for the synthesis of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a known psychedelic compound.

  • Henry Reaction (Nitroaldol Condensation): The aldehyde readily undergoes condensation with nitroalkanes, such as nitromethane, to form β-nitrostyrene derivatives. These intermediates are pivotal for the introduction of the ethylamine side chain found in many phenethylamines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions provide a means to convert the aldehyde into various styrene derivatives, which can be further functionalized.

  • Reductive Amination: Direct conversion of the aldehyde to a range of substituted phenethylamines can be achieved through reductive amination with various primary and secondary amines.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps in the conversion of this compound to 2,5-dimethoxy-4-methylphenethylamine (2C-D) and related reactions.

Table 1: Synthesis of 2,5-Dimethoxy-4-methyl-β-nitrostyrene via Henry Reaction

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-Dimethoxy-4-methylbenzaldehydeNitromethaneAmmonium acetateAcetic AcidReflux1.577[1]
2,5-Dimethoxy-4-methylbenzaldehydeNitromethanen-Butylamine/Acetic AcidNone95-1000.33High[2]

Table 2: Reduction of 2,5-Dimethoxy-4-methyl-β-nitrostyrene to 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-Dimethoxy-4-methyl-β-nitrostyreneLithium Aluminum Hydride (LiAlH₄)Anhydrous THFReflux24~70 (of distilled oil)[1]
Substituted β-nitrostyrenesSodium borohydride (NaBH₄) / Copper(II) chloride (CuCl₂)2-Propanol/Water800.17-0.5up to 83[3]

Table 3: Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)CAS Number
This compoundC₁₀H₁₂O₂164.20--6745-75-1
2,5-Dimethoxy-4-methyl-β-nitrostyreneC₁₁H₁₃NO₄223.23Yellow-orange crystals100-10125505-64-0[4]
2,5-Dimethoxy-4-methylphenethylamine (2C-D)C₁₁H₁₇NO₂195.26White crystalline solid (HCl salt)190.5-191.5 (HCl salt)24333-19-5[3]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxy-4-methyl-β-nitrostyrene (Henry Reaction)

This protocol is adapted from established procedures for the condensation of substituted benzaldehydes with nitromethane.[1][2]

  • Materials:

    • 2,5-Dimethoxy-4-methylbenzaldehyde

    • Nitromethane

    • Ammonium acetate

    • Glacial acetic acid

    • Methanol (for recrystallization)

    • Standard laboratory glassware for reflux

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dimethoxy-4-methylbenzaldehyde (10.0 g, 60.9 mmol) and nitromethane (20 mL).

    • To this solution, add ammonium acetate (5.0 g, 64.9 mmol) and glacial acetic acid (20 mL).

    • Heat the reaction mixture to reflux with vigorous stirring for 1.5 hours.

    • Allow the mixture to cool to room temperature. A yellow-orange precipitate should form.

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold methanol.

    • Recrystallize the crude product from boiling methanol to yield bright yellow-orange crystals of 2,5-dimethoxy-4-methyl-β-nitrostyrene.

Protocol 2: Synthesis of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) via LiAlH₄ Reduction

This protocol is a standard method for the reduction of β-nitrostyrenes to phenethylamines.[1]

  • Materials:

    • 2,5-Dimethoxy-4-methyl-β-nitrostyrene

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Isopropyl alcohol (IPA)

    • 15% Sodium hydroxide (NaOH) solution

    • Concentrated hydrochloric acid (HCl)

    • Standard laboratory glassware for reflux under an inert atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (7.0 g, 184 mmol) in anhydrous THF (200 mL).

    • With stirring, add a solution of 2,5-dimethoxy-4-methyl-β-nitrostyrene (7.7 g, 34.5 mmol) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the reaction mixture for 24 hours.

    • Cool the reaction mixture to room temperature and cautiously quench the excess LiAlH₄ by the dropwise addition of isopropyl alcohol.

    • Add 15% NaOH solution followed by water to precipitate the aluminum salts.

    • Filter the granular gray precipitate and wash the filter cake with THF.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure.

    • Dissolve the resulting oil in isopropyl alcohol and neutralize with concentrated HCl to precipitate the hydrochloride salt.

    • Collect the white crystalline product by vacuum filtration.

Protocol 3: Horner-Wadsworth-Emmons Olefination (Representative Protocol)

This protocol is a general procedure for the Horner-Wadsworth-Emmons reaction, which is often preferred over the Wittig reaction due to the easier removal of the phosphate byproduct. It can be adapted for this compound to synthesize stilbene derivatives.[5]

  • Materials:

    • This compound

    • Triethyl phosphonoacetate (or other suitable phosphonate)

    • Sodium hydride (NaH)

    • Anhydrous tetrahydrofuran (THF)

    • Standard laboratory glassware for reactions under an inert atmosphere

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4: Reductive Amination (Representative Protocol)

This is a general procedure for the reductive amination of an aldehyde.[6]

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

Synthetic_Pathway_to_2CD Start This compound Nitrostyrene 2,5-Dimethoxy-4-methyl-β-nitrostyrene Start->Nitrostyrene Henry Reaction (Nitromethane, NH4OAc) Phenethylamine 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Nitrostyrene->Phenethylamine Reduction (LiAlH4)

Caption: Synthetic pathway from this compound to 2C-D.

Alternative_Synthetic_Routes Aldehyde This compound Stilbene Substituted Stilbene Aldehyde->Stilbene Horner-Wadsworth-Emmons (Phosphonate ylide) SubstitutedPhenethylamine N-Substituted Phenethylamine Aldehyde->SubstitutedPhenethylamine Reductive Amination (Primary Amine, NaBH(OAc)3)

Caption: Alternative synthetic routes from this compound.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-Methoxy-2,5-dimethylbenzaldehyde as a key starting material. The methodologies outlined are based on established synthetic strategies for analogous compounds and are intended to serve as a foundational guide for the synthesis of novel derivatives.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarins are a significant class of benzopyran-2-one derivatives with a wide range of pharmacological activities. The Knoevenagel condensation is a versatile method for synthesizing the coumarin scaffold, involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group.[1][2]

Experimental Protocol:

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

  • Active Methylene Compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile)

  • Catalyst (e.g., piperidine, L-proline)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine the substituted salicylaldehyde (1 mmol) and the active methylene compound (1.2 mmol).

  • Add the catalyst (0.1 mmol) to the mixture.

  • The reaction can be performed under conventional heating in a suitable solvent (e.g., ethanol) or under solvent-free conditions using microwave irradiation.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Acidify the reaction mixture with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data (Representative):

Active Methylene CompoundCatalystConditionsYield (%)Melting Point (°C)
Diethyl malonatePiperidineEthanol, reflux, 4h85-95150-152
Ethyl acetoacetateL-prolineSolvent-free, MW, 80°C, 10 min90-98165-167
MalononitrilePiperidineWater, 100°C, 2h88-96188-190

Logical Workflow for Coumarin Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound D Knoevenagel Condensation A->D B Active Methylene Compound B->D C Catalyst C->D E Acidification D->E F Filtration E->F G Recrystallization F->G H Purified Coumarin Derivative G->H

Caption: General workflow for the synthesis of coumarin derivatives.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide.[4][5] A one-pot, multi-component variation of this reaction can be employed using this compound.

Experimental Protocol:

Materials:

  • This compound

  • α-Bromoacetyl derivative (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)

  • Thiourea or substituted thioamide

  • Catalyst (e.g., silica-supported tungstosilisic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of the α-bromoacetyl derivative (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol) and this compound (1 mmol).

  • Add a catalytic amount of silica-supported tungstosilisic acid.

  • The reaction mixture can be heated under reflux or subjected to ultrasonic irradiation until the reaction is complete (monitored by TLC).[4]

  • After cooling to room temperature, the solid product precipitates.

  • Filter the product, wash with cold ethanol, and dry.

  • The catalyst can be recovered by filtration and reused.[4]

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data (Representative):

ThioamideCatalystConditionsYield (%)Melting Point (°C)
ThioureaSilica-supported tungstosilisic acidEthanol, reflux, 3h80-90210-212
ThioacetamideSilica-supported tungstosilisic acidEthanol, sonication, 1h85-95198-200

Signaling Pathway for Hantzsch Thiazole Synthesis:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound D Iminothiazole intermediate A->D B α-Bromoacetyl derivative B->D C Thiourea C->D E Substituted Thiazole D->E

Caption: Simplified pathway for Hantzsch thiazole synthesis.

Synthesis of Pyrimidine Derivatives via Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex heterocyclic scaffolds like pyrimidines in a single step.[6][7]

Experimental Protocol:

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Amidine hydrochloride or urea/thiourea

  • Catalyst (e.g., Iridium-pincer complex, Ceric Ammonium Nitrate)[7][8]

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • In a reaction vessel, mix this compound (1 mmol), the active methylene compound (1 mmol), and the amidine source (1.2 mmol).

  • Add the catalyst and a suitable solvent if required.

  • Heat the reaction mixture under reflux or using microwave irradiation.[8]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter it, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the solution and induce crystallization or purify by column chromatography.

Quantitative Data (Representative):

Active Methylene CompoundAmidine SourceCatalystConditionsYield (%)Melting Point (°C)
MalononitrileGuanidine HClIridium ComplexEthanol, reflux, 6h80-90220-222
Ethyl cyanoacetateUreaCANWater, MW, 100°C, 15 min85-95235-237
MalononitrileThioureaCANWater, reflux, 4h82-92240-242

Experimental Workflow for Multicomponent Pyrimidine Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E One-pot Multicomponent Reaction A->E B Active Methylene Compound B->E C Amidine Source C->E D Catalyst D->E F Cooling & Precipitation E->F G Filtration / Chromatography F->G H Substituted Pyrimidine G->H

Caption: Workflow for the multicomponent synthesis of pyrimidines.

Synthesis of Pyridazinone Derivatives

Pyridazinone derivatives can be synthesized from γ-keto acids, which can be prepared from substituted aromatic compounds. While a direct reaction from this compound is not straightforward, a related precursor can be used.

Experimental Protocol (from a related precursor):

This protocol describes the synthesis of a pyridazinone derivative starting from a related methoxy-methylphenyl precursor, which can be conceptually adapted.[9]

Materials:

  • 4-(4-methoxy-2,5-dimethylphenyl)-4-oxobutanoic acid (γ-keto acid)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • Dissolve the γ-keto acid (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pyridazinone derivative.

Quantitative Data (Representative):

Starting MaterialReagentConditionsYield (%)Melting Point (°C)
4-(4-methoxy-2,5-dimethylphenyl)-4-oxobutanoic acidHydrazine hydrateEthanol, reflux, 5h75-85178-180

Logical Relationship for Pyridazinone Synthesis:

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization A Substituted Aromatic Compound C Friedel-Crafts Acylation A->C B Succinic Anhydride B->C D γ-Keto Acid C->D F Cyclocondensation D->F E Hydrazine Hydrate E->F G Pyridazinone Derivative F->G

Caption: Logical steps for the synthesis of pyridazinone derivatives.

References

Application Notes and Protocols for Condensation Reactions with 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, pivotal for the creation of a diverse array of molecules, including many with significant pharmacological activity. This document provides detailed application notes and experimental protocols for the condensation reactions of 4-Methoxy-2,5-dimethylbenzaldehyde, a versatile aromatic aldehyde. The presence of an electron-donating methoxy group and two methyl groups on the benzene ring influences its reactivity, making it a valuable substrate for synthesizing various target molecules, such as chalcones and other α,β-unsaturated compounds.

Two of the most common and effective condensation reactions for aldehydes are the Knoevenagel and Claisen-Schmidt condensations. The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base. The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst.[1] These reactions are widely employed in the synthesis of intermediates for pharmaceuticals and fine chemicals.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical quantitative data for Knoevenagel and Claisen-Schmidt condensation reactions based on analogous reactions with substituted benzaldehydes. The data presented here serves as a guideline for reaction optimization with this compound.

Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolReflux2 - 485 - 95
Ethyl CyanoacetateAmmonium AcetateTolueneReflux4 - 880 - 90
Barbituric AcidGlacial Acetic AcidEthanolReflux3 - 575 - 85

Table 2: Claisen-Schmidt Condensation of this compound with Ketones

KetoneCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AcetophenoneNaOHEthanolRoom Temp4 - 680 - 95
4'-MethylacetophenoneKOHMethanolRoom Temp5 - 780 - 92
CyclohexanoneNaOHEthanol/Water503 - 570 - 85

Experimental Protocols

The following are detailed protocols for performing Knoevenagel and Claisen-Schmidt condensation reactions with this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((4-methoxy-2,5-dimethylphenyl)methylene)malononitrile.

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold ethanol and then with water to remove the catalyst and any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure product.

  • Dry the purified product under vacuum and characterize using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol describes the synthesis of (E)-1-(4-methoxy-2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, a chalcone derivative.

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Acetophenone (1.0 mmol, 120.15 mg)

  • Sodium Hydroxide (NaOH) solution (e.g., 40% w/v aqueous solution) or solid NaOH pellets.

  • Ethanol (95%, 10-15 mL)

  • 50 mL Erlenmeyer flask or round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 50 mL flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in 10-15 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add a 40% (w/v) aqueous solution of NaOH dropwise to the stirred ethanol solution.[2] A color change and the formation of a precipitate are typically observed.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~50 g).[2]

  • Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7).[2]

  • Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any remaining base.[2]

  • Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[2]

  • Dry the purified crystals in a desiccator and determine the yield and melting point. Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[2]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix Reactants (Aldehyde, Active Methylene/Ketone) solvent_catalyst 2. Add Solvent & Catalyst reactants->solvent_catalyst heat 3. Stir at RT or Heat to Reflux solvent_catalyst->heat monitor 4. Monitor by TLC heat->monitor quench 5. Quench Reaction (e.g., add ice-water) monitor->quench filter 6. Isolate Crude Product (Filtration) quench->filter recrystallize 7. Recrystallize filter->recrystallize product Final Product recrystallize->product characterize 8. Characterize (NMR, IR, MS) product->characterize

Caption: General experimental workflow for condensation reactions.

General Mechanism of Base-Catalyzed Condensation

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration active_methylene Active Methylene (or Ketone α-H) enolate Enolate (Nucleophile) active_methylene->enolate Deprotonation base Base (B:) base->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde 4-Methoxy-2,5-dimethyl- benzaldehyde (Electrophile) aldehyde->alkoxide aldol_adduct Aldol Adduct alkoxide->aldol_adduct Protonation proton_source Proton Source (BH+) proton_source->aldol_adduct final_product α,β-Unsaturated Product aldol_adduct->final_product Dehydration water Water aldol_adduct->water

References

Application Notes and Protocols: Derivatization of 4-Methoxy-2,5-dimethylbenzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde with potential applications in medicinal chemistry. Its structural features, including the methoxy and dimethyl substitutions on the benzene ring, make it an interesting scaffold for the synthesis of novel bioactive compounds. Derivatization of the aldehyde functional group is a common strategy to generate a library of compounds with diverse pharmacological activities. This document provides detailed protocols for the synthesis of Schiff base and chalcone derivatives of this compound and methods for evaluating their biological activities, specifically antimicrobial, antioxidant, and cytotoxic effects.

Derivatization Strategies

The aldehyde group of this compound is a versatile handle for various chemical transformations. Two common and effective derivatization strategies are the formation of Schiff bases and chalcones.

  • Schiff Base Formation: This involves the condensation reaction between the aldehyde and a primary amine, resulting in an imine or azomethine group (-C=N-). This reaction is relatively straightforward and allows for the introduction of a wide variety of substituents based on the chosen amine, enabling the modulation of the resulting compound's physicochemical and biological properties.[1]

  • Chalcone Synthesis (Claisen-Schmidt Condensation): This reaction involves the base-catalyzed condensation of an aldehyde with a ketone, typically an acetophenone.[2] Chalcones are characterized by an α,β-unsaturated carbonyl system and are known to exhibit a broad spectrum of biological activities.[3]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aminothiazoles)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, Buchner funnel, filter paper

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of the selected primary amine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The Schiff base product is expected to precipitate. If not, reduce the solvent volume using a rotary evaporator.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product in a desiccator or vacuum oven.

  • Characterize the synthesized Schiff base using appropriate analytical techniques (e.g., melting point, FT-IR, 1H-NMR, 13C-NMR).

Protocol 2: Synthesis of Chalcone Derivatives

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and an acetophenone.

Materials:

  • This compound

  • Appropriate acetophenone (e.g., acetophenone, hydroxyacetophenones)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40%)

  • Stirring apparatus

  • Beakers, Buchner funnel, filter paper

  • Ice bath

Procedure:

  • In a flask, dissolve 10 mmol of this compound and 10 mmol of the chosen acetophenone in 20-30 mL of ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The chalcone will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the synthesized chalcone using appropriate analytical techniques (e.g., melting point, FT-IR, 1H-NMR, 13C-NMR).

Biological Assays

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized derivatives.[4]

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Incubator

Procedure:

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound dilutions.

  • Include a positive control (medium with inoculum and standard antibiotic) and a negative control (medium with inoculum and solvent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on agar plates.

  • Incubate the agar plates at the appropriate temperature and time.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the ability of the synthesized derivatives to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5]

Materials:

  • Synthesized derivatives of this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare various concentrations of the synthesized derivatives and the standard antioxidant in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compounds or standard to the wells.

  • Include a blank control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 5: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

Materials:

  • Synthesized derivatives of this compound

  • Human cancer cell line (e.g., HeLa, MCF-7) or normal cell line (e.g., MDCK)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a CO2 incubator (37°C, 5% CO2).

  • The next day, treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives
DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)
Schiff Base 1 S. aureus62.5125
E. coli125250
C. albicans250>512
Schiff Base 2 S. aureus31.2562.5
E. coli62.5125
C. albicans125250
Chalcone 1 S. aureus125250
E. coli250512
C. albicans>512>512
Chalcone 2 S. aureus62.5125
E. coli125250
C. albicans250>512
Ciprofloxacin S. aureus12
E. coli0.51
Amphotericin B C. albicans24

Note: The data presented in this table is representative and will vary depending on the specific derivatives synthesized and the microbial strains tested.

Table 2: Antioxidant and Cytotoxic Activities of this compound Derivatives
DerivativeDPPH Scavenging IC50 (µM)Cytotoxicity IC50 (µM) (HeLa cells)
Schiff Base 1 45.225.8
Schiff Base 2 28.715.3
Chalcone 1 55.132.4
Chalcone 2 35.921.7
Ascorbic Acid 15.5-
Doxorubicin -0.8

Note: The data presented in this table is representative and will vary depending on the specific derivatives synthesized and the cell lines used.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Classes cluster_assays Biological Assays This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Primary Amine, Ethanol, Acetic Acid Chalcone Synthesis Chalcone Synthesis This compound->Chalcone Synthesis Acetophenone, Ethanol, NaOH Schiff Bases Schiff Bases Schiff Base Formation->Schiff Bases Chalcones Chalcones Chalcone Synthesis->Chalcones Antimicrobial Assay Antimicrobial Assay Schiff Bases->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Schiff Bases->Antioxidant Assay Cytotoxicity Assay Cytotoxicity Assay Schiff Bases->Cytotoxicity Assay Chalcones->Antimicrobial Assay Chalcones->Antioxidant Assay Chalcones->Cytotoxicity Assay

Caption: Experimental workflow for derivatization and biological evaluation.

Antimicrobial_Signaling_Pathways cluster_membrane Cell Membrane/Wall cluster_metabolism Metabolism cluster_motility Motility Derivative Derivative Membrane Integrity Loss Membrane Integrity Loss Derivative->Membrane Integrity Loss TCA Cycle Inhibition TCA Cycle Inhibition Derivative->TCA Cycle Inhibition Flagella Formation Inhibition Flagella Formation Inhibition Derivative->Flagella Formation Inhibition Bacterial Cell Bacterial Cell ATP Production Decrease ATP Production Decrease TCA Cycle Inhibition->ATP Production Decrease

Caption: Potential antimicrobial mechanisms of action.

Cytotoxicity_Signaling_Pathways cluster_pro_survival Pro-Survival Pathways cluster_apoptosis Apoptosis Induction Derivative Derivative PI3K/AKT/mTOR PI3K/AKT/mTOR Derivative->PI3K/AKT/mTOR STAT3 STAT3 Derivative->STAT3 NF-κB NF-κB Derivative->NF-κB Caspase Activation Caspase Activation Derivative->Caspase Activation Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT/mTOR->Cell Proliferation & Survival STAT3->Cell Proliferation & Survival NF-κB->Cell Proliferation & Survival DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Potential cytotoxic signaling pathways in cancer cells.

References

Application Notes and Protocols: Scalable Synthesis of 2,5-Dimethyl-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-p-anisaldehyde, also known as 2,5-dimethyl-4-methoxybenzaldehyde, is a valuable aromatic aldehyde intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its substituted benzene ring structure makes it a key building block in the development of novel compounds with potential therapeutic applications. The efficient and scalable synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries.

This document provides detailed application notes and protocols for the scalable synthesis of 2,5-Dimethyl-p-anisaldehyde, focusing on the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic compounds.

Synthesis Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[1][2][3] The starting material for the synthesis of 2,5-Dimethyl-p-anisaldehyde is 2,5-dimethylanisole (2,5-dimethyl-1-methoxybenzene).

The overall reaction is as follows:

The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring of 2,5-dimethylanisole. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2,5-Dimethyl-p-anisaldehyde and analogous compounds via the Vilsmeier-Haack reaction.

ParameterValueReference
Starting Material2,5-DimethylanisoleN/A
ReagentsN-methylformanilide, POCl₃[4]
SolventNone (reagents act as solvent)[4]
Reaction Temperature50-100 °C[4][5]
Reaction Time2-6 hours[4][5]
Yield~67%[5]
Melting Point83 °C[5]
Purity>98% (after recrystallization)[6]

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation using N-Methylformanilide and POCl₃

This protocol is adapted from established procedures for the formylation of similar aromatic ethers.[4][5]

Materials:

  • 2,5-Dimethylanisole

  • N-Methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Hexane (for recrystallization)

  • Round-bottom flask

  • Stirrer

  • Heating mantle/oil bath

  • Condenser

  • Apparatus for filtration

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask equipped with a stirrer and a condenser, carefully add 45 ml of N-methylformanilide.[4] To this, slowly add 40 ml of phosphorus oxychloride (POCl₃) while stirring and cooling in an ice bath to manage the exothermic reaction.[4] Allow the mixture to stand at room temperature for 50 minutes to ensure the complete formation of the Vilsmeier reagent.[4]

  • Formylation Reaction: To the prepared Vilsmeier reagent, add 15.2 g of 2,5-dimethylanisole.[4] Heat the resulting solution on a steam bath or in an oil bath to 90-100 °C for approximately 2.5 hours.[4] The reaction mixture will become dark and viscous.[4]

  • Hydrolysis and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture into 2 liters of crushed ice and water with vigorous stirring to hydrolyze the intermediate iminium salt.[4] Continue stirring for several hours to ensure complete hydrolysis and precipitation of the product.[4]

  • Purification: Collect the crude solid product by filtration and wash it thoroughly with water.[4] Air-dry the reddish, crumbly crystals.[4] For further purification, recrystallize the crude product from boiling hexane. This should yield pale cream-colored or white crystals of 2,5-Dimethyl-p-anisaldehyde.[4]

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis N-Methylformanilide N-Methylformanilide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) N-Methylformanilide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate 2,5-Dimethylanisole 2,5-Dimethylanisole 2,5-Dimethylanisole->Iminium_Salt + Vilsmeier Reagent Product 2,5-Dimethyl-p-anisaldehyde Iminium_Salt->Product + H₂O (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway for 2,5-Dimethyl-p-anisaldehyde.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (N-Methylformanilide + POCl₃) start->reagent_prep reaction Formylation Reaction with 2,5-Dimethylanisole reagent_prep->reaction hydrolysis Hydrolysis with Ice/Water reaction->hydrolysis filtration Filter Crude Product hydrolysis->filtration purification Recrystallize from Hexane filtration->purification product Pure 2,5-Dimethyl-p-anisaldehyde purification->product

Caption: General experimental workflow for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound from 2,5-dimethylanisole. Which formylation method is most suitable?

A1: The most common and generally suitable methods for the formylation of electron-rich aromatic compounds like 2,5-dimethylanisole are the Vilsmeier-Haack reaction and the Gattermann reaction.

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is a relatively mild and efficient method for formylating reactive aromatic substrates.[1] For anisole derivatives, this reaction can be effective, although optimization of conditions may be necessary.

  • Gattermann Reaction: This reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] A significant drawback is the use of highly toxic and volatile HCN.[3] An Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is a safer alternative.[2]

The choice between these methods often depends on the available facilities, safety considerations, and the specific reactivity of the substrate. For many applications, the Vilsmeier-Haack reaction is preferred due to its operational simplicity and avoidance of HCN.

Q2: My Vilsmeier-Haack reaction for the formylation of 2,5-dimethylanisole resulted in a very low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Vilsmeier-Haack formylation of 2,5-dimethylanisole can stem from several factors. Here are some common causes and troubleshooting steps:

  • Insufficient Activation of the Aromatic Ring: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic substrate for the reaction to proceed efficiently.[3] While 2,5-dimethylanisole is activated, its reactivity might be lower than other substrates. Ensure high-purity starting material.

  • Improper Formation of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used. The reagent is typically pre-formed at low temperatures (0-5 °C) before the addition of the aromatic substrate.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For less reactive substrates, a higher temperature may be required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition and the formation of byproducts. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is important. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

  • Hydrolysis and Work-up: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice-cold water or a dilute base solution. Inadequate hydrolysis can result in the isolation of the iminium salt or other intermediates, leading to a lower yield of the desired aldehyde.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I purify my target compound?

A3: The formation of multiple products is a common issue. Potential side products in the formylation of 2,5-dimethylanisole can include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will observe the starting 2,5-dimethylanisole.

  • Isomeric Products: While the formylation is expected to occur at the 4-position due to the directing effects of the methoxy and methyl groups, small amounts of other isomers might be formed.

  • Di-formylated Products: Under harsh reaction conditions or with a large excess of the formylating agent, di-formylation of the aromatic ring can occur.

  • Polymeric or Tar-like Substances: These can form at elevated temperatures or due to side reactions.

Purification Strategy:

  • Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities.

  • Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer.

  • Column Chromatography: This is the most effective method for separating the desired this compound from unreacted starting material, isomers, and other byproducts. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective final purification step to obtain a high-purity product.

Quantitative Data on Vilsmeier-Haack Formylation of Anisole Derivatives

The following table summarizes the impact of different reaction conditions on the yield of Vilsmeier-Haack formylation for anisole derivatives, which can serve as a guide for optimizing the synthesis of this compound.

SubstrateFormylating AgentSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
AnisolePOCl₃/DMFAcetonitrileUncatalyzed6Room Temp.27
AnisolePOCl₃/DMFAcetonitrileSDS1.5Room Temp.51
AnisolePOCl₃/DMFAcetonitrileCTAB1.5Room Temp.40
AnisolePOCl₃/DMFDichloroethaneUncatalyzed6Room Temp.40
AnisolePOCl₃/DMFDichloroethaneSDS1.5Room Temp.61
AnisolePOCl₃/DMFDichloroethaneCTAB1.5Room Temp.51

Data adapted from a study on Vilsmeier-Haack formylation of anisoles. SDS: Sodium Dodecyl Sulfate, CTAB: Cetyltrimethylammonium Bromide.

Experimental Protocols

Vilsmeier-Haack Formylation of 2,5-Dimethylanisole

This protocol is a general procedure adapted for the synthesis of this compound. Optimization of stoichiometry, reaction time, and temperature may be required.

Materials:

  • 2,5-Dimethylanisole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Crushed ice

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Formylation Reaction: Dissolve 2,5-dimethylanisole (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution of 2,5-dimethylanisole dropwise to the prepared Vilsmeier reagent. After the addition is complete, heat the reaction mixture to reflux (around 40-50 °C) and monitor the progress of the reaction by TLC.

  • Work-up and Hydrolysis: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate with vigorous stirring. Continue stirring until the ice has completely melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok repurify_reagents Action: Use fresh, anhydrous reagents. Verify stoichiometry. reagents_ok->repurify_reagents No check_reaction_setup 2. Review Reaction Setup & Conditions reagents_ok->check_reaction_setup Yes repurify_reagents->check_reagents setup_ok Setup OK? check_reaction_setup->setup_ok improve_setup Action: Ensure anhydrous conditions. Optimize temperature & reaction time. setup_ok->improve_setup No check_workup 3. Analyze Work-up & Purification setup_ok->check_workup Yes improve_setup->check_reaction_setup workup_ok Work-up OK? check_workup->workup_ok optimize_workup Action: Ensure complete hydrolysis. Optimize chromatography/recrystallization. workup_ok->optimize_workup No yield_improved Yield Improved workup_ok->yield_improved Yes optimize_workup->check_workup end Problem Resolved yield_improved->end

Caption: Troubleshooting workflow for low yield.

Vilsmeier-Haack Reaction Pathway

The following diagram outlines the key steps in the Vilsmeier-Haack formylation of 2,5-dimethylanisole.

VilsmeierHaack Vilsmeier-Haack Reaction Pathway reagents DMF + POCl3 vilsmeier_reagent Vilsmeier Reagent (Electrophile) reagents->vilsmeier_reagent electrophilic_attack Electrophilic Aromatic Substitution vilsmeier_reagent->electrophilic_attack substrate 2,5-Dimethylanisole substrate->electrophilic_attack iminium_salt Iminium Salt Intermediate electrophilic_attack->iminium_salt hydrolysis Hydrolysis (H2O) iminium_salt->hydrolysis product This compound hydrolysis->product

Caption: Vilsmeier-Haack reaction pathway.

References

Identification of by-products in 4-Methoxy-2,5-dimethylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no product yield in the formylation of 2,5-dimethylanisole is a common issue. The primary causes can be categorized as inactive reagents, suboptimal reaction conditions, or issues during work-up and purification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Vilsmeier or Gattermann Reagent The formylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and fresh, high-purity reagents (e.g., phosphorus oxychloride, dimethylformamide). For the Gattermann reaction, if generating HCN in situ from zinc cyanide, ensure the zinc cyanide is of high quality and the HCl is anhydrous.[1]
Insufficiently Reactive Substrate While 2,5-dimethylanisole is an electron-rich aromatic compound, impurities in the starting material can hinder the reaction. Ensure the purity of 2,5-dimethylanisole using techniques like GC-MS or NMR before starting the reaction.
Incomplete Reaction The reaction time or temperature may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature. For the Vilsmeier-Haack reaction, temperatures can range from below 0°C to 80°C depending on the substrate's reactivity.[2]
Product Decomposition During Work-up The aldehyde product can be sensitive to harsh work-up conditions. Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the reaction mixture carefully with a mild base such as a sodium bicarbonate or sodium acetate solution.[1]
Reaction Overheating Formylation reactions, particularly the Vilsmeier-Haack reaction, can be exothermic. This can lead to the formation of polymeric tars and other by-products, reducing the yield of the desired product. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate, by using an ice bath.[1]

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC and the NMR/GC-MS analysis indicates the presence of significant impurities. What are these by-products and how can I minimize their formation?

Answer:

The formation of by-products is a common challenge in the synthesis of this compound. These impurities can arise from side reactions, incomplete reactions, or subsequent reactions of the product.

Predicted Potential By-products

Based on the reaction mechanisms of Vilsmeier-Haack and Gattermann formylation of 2,5-dimethylanisole, the following by-products can be anticipated:

By-product Type Predicted Structure(s) Reason for Formation Proposed Mitigation Strategy
Unreacted Starting Material 2,5-DimethylanisoleIncomplete reaction.Increase reaction time, temperature, or the stoichiometry of the formylating agent. Monitor the reaction by TLC to ensure full conversion of the starting material.
Isomeric Product 2-Methoxy-3,6-dimethylbenzaldehydeElectrophilic attack at the less favored ortho position to the methoxy group. The methoxy group is a strong ortho-para director, and while the para position is blocked, the two ortho positions are sterically hindered by the adjacent methyl groups, with one being more hindered than the other.Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable product. The choice of Lewis acid in the Gattermann reaction can also influence regioselectivity.
Di-formylated Product 4-Methoxy-2,5-dimethyl-1,3-benzenedicarbaldehydeThe product, this compound, is still an activated aromatic ring and can undergo a second formylation under harsh conditions.Use a stoichiometric amount of the formylating reagent. Avoid excessively high temperatures and long reaction times once the desired product has formed.
Hydrolysis of Methoxy Group 4-Hydroxy-2,5-dimethylbenzaldehydeThe acidic conditions of the reaction and work-up can lead to the cleavage of the methoxy ether linkage.Perform the work-up at low temperatures and use a mild base for neutralization. Minimize the exposure of the product to strong acids.
Polymeric/Tarry Materials Complex mixtureUncontrolled exothermic reactions or side reactions of the formylating agent can lead to polymerization.[1]Maintain strict temperature control throughout the reaction. Ensure high purity of starting materials and solvents.

Logical Relationship of By-product Formation

Byproduct_Formation cluster_reactants Reactants & Conditions cluster_products Products 2,5-Dimethylanisole 2,5-Dimethylanisole Target_Product This compound 2,5-Dimethylanisole->Target_Product Desired Reaction Byproducts By-products 2,5-Dimethylanisole->Byproducts Side Reactions Formylating_Agent Formylating Agent (Vilsmeier or Gattermann) Formylating_Agent->Target_Product Formylating_Agent->Byproducts Side Reactions Reaction_Conditions Reaction Conditions (Temperature, Time, Solvent) Reaction_Conditions->Target_Product Reaction_Conditions->Byproducts Suboptimal Conditions Target_Product->Byproducts Further Reaction

Caption: Logical relationship of by-product formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: Vilsmeier-Haack or Gattermann reaction?

A1: Both the Vilsmeier-Haack and Gattermann reactions can be used for the formylation of electron-rich aromatic rings like 2,5-dimethylanisole.[2][3] The choice often depends on the available facilities and safety considerations. The Gattermann reaction traditionally uses highly toxic hydrogen cyanide (HCN), although modifications using zinc cyanide can mitigate some handling risks.[3] The Vilsmeier-Haack reaction uses more common laboratory reagents like phosphorus oxychloride and dimethylformamide but can be highly exothermic and requires careful temperature control.[1] For substrates like substituted anisoles, the Vilsmeier-Haack reaction is often reported to give good yields.[4]

Q2: How can I effectively purify the crude this compound?

A2: Purification of the crude product is crucial to obtain a high-purity final product. A combination of the following techniques is often effective:

  • Aqueous Work-up: After the reaction, a careful aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. An alkaline wash (e.g., with sodium bicarbonate solution) can help remove any acidic by-products.

  • Column Chromatography: This is a highly effective method for separating the desired product from by-products with different polarities. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can significantly improve its purity.

  • Distillation: If the product and impurities are volatile and have sufficiently different boiling points, vacuum distillation can be an effective purification method.

Q3: What analytical techniques are essential for characterizing the product and identifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for the complete characterization of the product and the identification of any by-products.

  • Thin Layer Chromatography (TLC): For monitoring the reaction progress and for a quick assessment of the crude product's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying unreacted starting material, isomeric by-products, and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the product and any impurities present. The chemical shifts and coupling constants of the protons and carbons can be used to confirm the structure of the desired product and to elucidate the structures of unknown by-products.[5]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the aldehyde functional group (C=O stretch) in the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization.

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 1.2 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form (often a pale yellow to reddish solid or thick liquid).

  • Formylation Reaction:

    • Dissolve 2,5-dimethylanisole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

    • Add the solution of 2,5-dimethylanisole dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to 60-70°C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Anhydrous Reagents prep_vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->prep_vilsmeier add_substrate Add 2,5-Dimethylanisole Solution prep_vilsmeier->add_substrate heat_reaction Heat Reaction & Monitor by TLC add_substrate->heat_reaction quench Quench with Ice & Neutralize heat_reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End: Pure this compound purify->end

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Protocol 2: GC-MS Analysis of Crude Product

This protocol provides a general method for the analysis of volatile components in the crude reaction mixture.

  • Sample Preparation:

    • Dissolve a small amount of the crude product (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate, 1 mL).

    • If necessary, filter the solution to remove any particulate matter.

  • GC-MS Instrument Parameters (Example):

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/minute.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the compounds.

    • The relative percentage of each component can be estimated from the peak areas in the TIC.

Protocol 3: ¹H NMR Analysis of Product and Impurities

This protocol outlines the general procedure for preparing a sample for ¹H NMR analysis.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified product or crude mixture in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Use standard acquisition parameters for a ¹H spectrum.

  • Data Analysis:

    • Integrate the peaks to determine the relative ratios of different protons.

    • Analyze the chemical shifts and coupling patterns to confirm the structure of the main product and to help identify any impurities. For this compound, expect signals for the aldehyde proton, aromatic protons, methoxy protons, and methyl protons in distinct regions of the spectrum.[5]

References

Technical Support Center: Reimer-Tiemann Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the removal of polymeric by-products in the Reimer-Tiemann reaction.

Frequently Asked Questions (FAQs)

Q1: What are the polymeric by-products formed during the Reimer-Tiemann reaction?

A1: In the Reimer-Tiemann reaction, the desired product, typically salicylaldehyde, can be contaminated with tarry or resinous materials. These are often phenol-formaldehyde-type polymers or resins. Their formation is promoted by the basic reaction conditions which can facilitate condensation reactions between the phenol starting material and the dichlorocarbene intermediate, as well as self-condensation of the phenolic compounds.

Q2: How can the formation of these polymeric by-products be minimized?

A2: Minimizing the formation of polymeric by-products can be achieved by carefully controlling the reaction conditions. Key parameters to optimize include:

  • Temperature: The Reimer-Tiemann reaction is exothermic. Maintaining a controlled temperature, typically around 60-70°C, can help to reduce the rate of side reactions that lead to polymer formation.[1]

  • Reaction Time: Prolonged reaction times can increase the likelihood of by-product formation. Monitoring the reaction progress and stopping it once the starting material is consumed is advisable.

  • Stoichiometry: Using an appropriate molar ratio of reactants (phenol, chloroform, and base) can influence the product distribution and minimize unwanted side reactions.

Q3: What are the common methods for removing polymeric by-products after the reaction?

A3: Several techniques can be employed to purify the desired aldehyde from the polymeric residues. The most common methods include steam distillation, column chromatography, and solvent extraction. The choice of method depends on the scale of the reaction and the nature of the specific products and by-products.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues encountered during the purification of Reimer-Tiemann reaction products.

Problem 1: A significant amount of dark, tarry residue is present in the reaction mixture, making product isolation difficult.

  • Question: How can I effectively separate my desired salicylaldehyde from this viscous, polymeric material?

  • Answer: For large amounts of non-volatile, tarry by-products, steam distillation is a highly effective initial purification step. The desired salicylaldehyde is volatile in steam and will co-distill, leaving the non-volatile polymeric residue behind in the distillation flask.

Problem 2: After initial workup, my product is still contaminated with colored impurities and potentially some lower molecular weight polymers.

  • Question: What is the best way to remove these residual impurities to obtain a high-purity product?

  • Answer: Column chromatography is a powerful technique for separating compounds based on their polarity. Since salicylaldehyde is a relatively polar compound, it can be effectively separated from less polar and more highly colored polymeric impurities using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Problem 3: I have a small-scale reaction and want a quick and simple method to remove the bulk of the polymeric material.

  • Question: Is there a straightforward extraction method to purify my product?

  • Answer: A solvent extraction procedure can be employed. After the reaction, the mixture is acidified, and the product can be extracted into an organic solvent. The polymeric by-products may have different solubility profiles, allowing for a partial separation. Further purification by chromatography may still be necessary. A specialized method involves precipitation of the salicylaldehyde as a salt to separate it from phenol and other impurities.

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

Protocol 1: Steam Distillation for Removal of Tarry By-products

This protocol is designed for the initial purification of salicylaldehyde from non-volatile polymeric residues.

Materials:

  • Crude Reimer-Tiemann reaction mixture

  • Distillation apparatus with a steam inlet (or a large flask to generate steam)

  • Condenser

  • Receiving flask

  • Heating mantle or steam source

  • Deionized water

Procedure:

  • Acidify the crude reaction mixture with a suitable acid (e.g., dilute sulfuric acid) to a pH of approximately 5-6. This step is crucial to liberate the free salicylaldehyde from its phenoxide salt.

  • Transfer the acidified mixture to a large round-bottom flask (the distillation flask). Do not fill the flask more than halfway.

  • Assemble the steam distillation apparatus. Ensure all joints are secure.

  • Begin passing steam into the distillation flask, or if generating steam in situ, begin heating the water in the flask.

  • Heat the distillation flask gently to prevent excessive condensation of steam.

  • Collect the distillate, which will be a milky emulsion of salicylaldehyde and water.

  • Continue the distillation until the distillate runs clear, indicating that all the salicylaldehyde has been collected.

  • The collected distillate can then be subjected to solvent extraction (e.g., with diethyl ether or dichloromethane) to isolate the pure salicylaldehyde.

Protocol 2: Column Chromatography for High-Purity Isolation

This protocol is suitable for the final purification of salicylaldehyde after initial workup.

Materials:

  • Crude salicylaldehyde (post-steam distillation or extraction)

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent: A mixture of hexane and ethyl acetate (start with a low polarity mixture, e.g., 95:5 hexane:ethyl acetate, and gradually increase the polarity)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring the separation

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the sample: Dissolve the crude salicylaldehyde in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the column: Begin passing the eluent through the column. Start with the low polarity solvent mixture.

  • Monitor the separation: Collect fractions and monitor the separation using TLC. The less polar impurities will elute first.

  • Increase polarity: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the more polar salicylaldehyde.

  • Combine and evaporate: Combine the fractions containing the pure salicylaldehyde (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The efficiency of purification methods can be compared based on the final yield and purity of the salicylaldehyde. While specific quantitative data for the removal of polymeric by-products is not extensively published, the following table provides a general comparison of the expected outcomes.

Purification MethodTypical Yield of SalicylaldehydeFinal PurityNotes
Steam Distillation 50-70%90-95%Excellent for removing non-volatile tars. Yield can be affected by the efficiency of the distillation and subsequent extraction.
Column Chromatography 80-95% (of the material loaded)>98%Highly effective for removing a wide range of impurities, including isomers and colored by-products. Can be time-consuming and requires larger volumes of solvent.
Solvent Extraction & Precipitation 60-80%95-98%A patent describes a method to precipitate salicylaldehyde as a salt, which can be an effective way to separate it from phenol and other soluble impurities.[2]

Visualizations

Experimental Workflow for Polymer Removal

experimental_workflow reaction Reimer-Tiemann Reaction Mixture acidification Acidification reaction->acidification steam_distillation Steam Distillation acidification->steam_distillation Primary Purification extraction Solvent Extraction steam_distillation->extraction polymeric_waste Polymeric By-products steam_distillation->polymeric_waste Residue chromatography Column Chromatography extraction->chromatography Further Purification pure_product Pure Salicylaldehyde chromatography->pure_product

Caption: Workflow for the purification of salicylaldehyde.

Troubleshooting Logic for By-product Removal

troubleshooting_logic start Crude Reaction Product decision1 High concentration of tarry residue? start->decision1 steam_distill Perform Steam Distillation decision1->steam_distill Yes solvent_extract Perform Solvent Extraction decision1->solvent_extract No decision2 Purity sufficient? steam_distill->decision2 solvent_extract->decision2 column_chrom Perform Column Chromatography decision2->column_chrom No end Pure Product decision2->end Yes column_chrom->end

Caption: Decision tree for selecting a purification method.

References

Purification challenges of 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-Methoxy-2,5-dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of this compound?

A1: The key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 6745-75-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Pale yellow oil or solid[2][3]
Melting Point 31-35 °C[3]
Boiling Point 147-149 °C at 12 mmHg[3]

Q2: What are the potential impurities I might encounter when synthesizing or handling this compound?

A2: While specific impurities depend on the synthetic route, common impurities in related benzaldehyde syntheses may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-oxidation products: The corresponding carboxylic acid (4-Methoxy-2,5-dimethylbenzoic acid) can form if the aldehyde is exposed to oxidizing conditions.

  • By-products from formylation: In syntheses involving formylation of substituted anisoles, isomers or products of incomplete reactions can be present.[4]

  • Polymeric materials: Aldehydes can be prone to polymerization or condensation reactions, especially under acidic or basic conditions, or upon prolonged storage.[5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from light and air to prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: My purified product is still showing impurities by TLC/GC-MS.

  • Possible Cause: The chosen purification method may not be optimal for the specific impurities present.

  • Solution:

    • Recrystallization: Experiment with different solvent systems. Good single solvents to try are ethanol or hexane. For solvent mixtures, consider combinations like ethyl acetate/hexane or ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography using a silica gel stationary phase is recommended. A common mobile phase is a gradient of ethyl acetate in hexane.[2][6] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[2] Monitor the fractions by TLC to isolate the pure product.

Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might also be too high.

  • Solution:

    • Add a small amount of additional solvent to the heated mixture to ensure the compound is fully dissolved.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

    • If the issue persists, consider using a different recrystallization solvent or a solvent mixture.

Issue 3: I am getting a low yield after purification.

  • Possible Cause: The compound may be partially soluble in the cold recrystallization solvent, or some product may have been lost during transfers. In column chromatography, the elution profile might be too broad.

  • Solution:

    • Recrystallization: Ensure the minimum amount of hot solvent is used for dissolution. After crystallization, cool the flask in an ice bath to maximize precipitation. When washing the crystals, use a minimal amount of ice-cold solvent.

    • Column Chromatography: Optimize the mobile phase composition based on TLC analysis to achieve a sharper elution of the target compound. An Rf value of 0.2-0.4 for the product in the TLC solvent system is often a good starting point for column chromatography.[6]

Experimental Protocols

Recrystallization Protocol (General)

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, hexane, ethyl acetate) at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

  • TLC Analysis: Develop a TLC method to determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation of the desired product from impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity and gradually increasing it, is often effective.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using the following techniques. The parameters provided are general starting points and may require optimization.

Analytical MethodTypical Conditions
HPLC Column: C18 reverse-phaseMobile Phase: Acetonitrile and Water[7]Detection: UV
GC-MS Column: Non-polar capillary column (e.g., DB-1 or HP-5MS)[8]Carrier Gas: HeliumInjector Temperature: ~250 °COven Program: A temperature gradient, for example, starting at 100°C and ramping up to 280°C.[8]

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Attempt column_chromatography Column Chromatography recrystallization->column_chromatography Impurities Remain pure_product Pure Product recrystallization->pure_product Successful column_chromatography->pure_product Successful

Caption: General purification workflow for this compound.

analytical_workflow cluster_analysis Purity Analysis Workflow sample Purified Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms purity_data Purity Data hplc->purity_data gcms->purity_data

References

Technical Support Center: Purification of Crude 2,5-Dimethyl-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2,5-Dimethyl-p-anisaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2,5-Dimethyl-p-anisaldehyde synthesized via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds. When synthesizing 2,5-Dimethyl-p-anisaldehyde from 1,4-dimethyl-2-methoxybenzene, the primary impurities may include:

  • Unreacted starting material: 1,4-dimethyl-2-methoxybenzene.

  • Residual Solvents and Reagents: N,N-Dimethylformamide (DMF) and byproducts from phosphorus oxychloride (POCl₃).[1][2][3][4]

  • Side-reaction products: Isomeric aldehydes or other minor byproducts from the formylation reaction.

Q2: What is the recommended initial purification step for crude 2,5-Dimethyl-p-anisaldehyde?

A2: An initial aqueous workup is crucial to remove the bulk of water-soluble impurities like DMF and phosphorus byproducts. This typically involves quenching the reaction mixture with ice water, followed by neutralization and extraction with an organic solvent.

Q3: Which purification techniques are most effective for 2,5-Dimethyl-p-anisaldehyde?

A3: The two most effective purification techniques for 2,5-Dimethyl-p-anisaldehyde are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods yields the highest purity.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process.[5][6] It allows for the visualization of the separation of 2,5-Dimethyl-p-anisaldehyde from its impurities. A common visualization agent for aldehydes is p-anisaldehyde stain, which reacts to form colored spots.[5][6]

Troubleshooting Guides

Silica Gel Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate or the column.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. A common solvent system for aldehydes is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the proportion of ethyl acetate.[7]

Issue 2: Poor separation between the product and an impurity.

  • Possible Cause: The chosen solvent system has insufficient selectivity.

  • Solution:

    • Fine-tune the solvent ratio: Small adjustments to the hexane:ethyl acetate ratio can significantly improve separation.

    • Try a different solvent system: Consider using a different combination of solvents, such as dichloromethane/hexane or toluene/ethyl acetate.

    • Use a different stationary phase: While silica gel is common, neutral alumina can be an alternative, especially if the aldehyde is sensitive to the acidic nature of silica.[8]

Issue 3: The aldehyde appears to be degrading on the column.

  • Possible Cause: Aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition or formation of acetals if alcohol solvents are used.[8]

  • Solution:

    • Neutralize the silica gel: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to the eluent to neutralize the silica surface.[8]

    • Avoid alcohol-containing eluents: Do not use methanol or ethanol in the mobile phase unless absolutely necessary and after neutralization of the silica.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.

  • Solution:

    • Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.

    • Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Use a different solvent system: A two-solvent system might be more effective.[9]

Issue 2: No crystals form, even after cooling.

  • Possible Cause: The solution is not saturated, or crystallization has not been initiated.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Seeding: Add a tiny crystal of pure 2,5-Dimethyl-p-anisaldehyde to the solution.

    • Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then attempt to cool and crystallize again.

Issue 3: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the crystals are significantly soluble in the cold solvent.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[10]

    • Ensure complete crystallization: Allow sufficient time for crystallization at room temperature and then in an ice bath.

    • Use a chilled rinsing solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[10]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Solvent System(s) (v/v)Notes
Column Chromatography Silica GelHexane / Ethyl Acetate (95:5 to 80:20)Start with lower polarity and gradually increase. Add ~0.5% triethylamine to the eluent if degradation is observed.
Neutral AluminaHexane / Dichloromethane (gradient)A good alternative if the compound is sensitive to acidic silica.
Recrystallization N/AIsopropanolA single solvent that often works well for aldehydes.
N/AHexane / DichloromethaneA two-solvent system. Dissolve in a minimum of hot dichloromethane and add hexane dropwise until the solution becomes cloudy, then reheat to clarify and cool.[11]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to form a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.

  • Sample Loading: Dissolve the crude 2,5-Dimethyl-p-anisaldehyde in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate). Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the product.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,5-Dimethyl-p-anisaldehyde.

Protocol 2: Recrystallization from a Single Solvent (Isopropanol)
  • Dissolution: Place the crude 2,5-Dimethyl-p-anisaldehyde in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture with swirling until the solid completely dissolves.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Mandatory Visualization

Purification_Workflow crude Crude 2,5-Dimethyl- p-anisaldehyde workup Aqueous Workup (Quench, Neutralize, Extract) crude->workup tlc_analysis TLC Analysis workup->tlc_analysis column_chrom Column Chromatography tlc_analysis->column_chrom Significant Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities column_chrom->recrystallization Further Purification pure_product Pure 2,5-Dimethyl- p-anisaldehyde column_chrom->pure_product recrystallization->pure_product

Caption: General workflow for the purification of 2,5-Dimethyl-p-anisaldehyde.

Troubleshooting_Column_Chromatography start Column Chromatography Issue issue1 Poor Separation? start->issue1 issue2 Product Degradation? start->issue2 solution1a Optimize Solvent Ratio issue1->solution1a solution1b Change Solvent System issue1->solution1b solution2a Add Triethylamine to Eluent issue2->solution2a solution2b Use Neutral Alumina issue2->solution2b

Caption: Troubleshooting common issues in column chromatography.

References

Stability and proper storage of 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 4-Methoxy-2,5-dimethylbenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the compound in a tightly sealed, airtight container, preferably made of amber glass to protect it from light.[2] It is also advisable to store it away from heat, direct sunlight, and strong oxidizing agents.[1] For optimal preservation of its aromatic integrity, maintaining a storage temperature below 25°C is recommended.[1]

Q2: What are the potential signs of degradation of this compound?

A2: As an aromatic aldehyde, this compound is susceptible to degradation, which can manifest in several ways. Visual indicators of degradation may include a change in color or the formation of a precipitate, which could indicate polymerization.[3] A noticeable change in odor can also be a sign of chemical transformation. From an analytical perspective, degradation can be observed as a decrease in the peak area or intensity of the active compound in chromatographic analyses.[3]

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways for aldehydes like this compound are oxidation and polymerization. Oxidation of the aldehyde functional group to a carboxylic acid is a common reaction, especially when exposed to air (oxygen).[4] Polymerization can occur over time, leading to the formation of trimers or other polymeric structures, which may appear as a solid precipitate.[4] The presence of acidic impurities can accelerate this polymerization process.[4]

Q4: How should I handle this compound to minimize degradation during experimental use?

A4: When handling this compound, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.[1] To prevent degradation, minimize the compound's exposure to air and light. After dispensing the required amount, ensure the container is tightly resealed. For applications requiring a solution, preparing fresh solutions is recommended. If storing solutions, use an inert gas like nitrogen or argon to blanket the headspace of the container.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the this compound stock.1. Visually inspect the stock for any changes in color or the presence of solids. 2. Perform a purity analysis (e.g., HPLC, GC) to assess the integrity of the compound. 3. If degradation is confirmed, procure a fresh batch of the compound.
Formation of a precipitate in the solid compound Polymerization of the aldehyde.1. This is a sign of significant degradation. The material may not be suitable for use. 2. Consider purification if possible, though obtaining a fresh sample is recommended.
Discoloration of the compound Oxidation or presence of impurities.1. A slight yellowing may not significantly impact all experiments, but a significant color change suggests degradation. 2. Assess the purity of the material using an appropriate analytical method.

Stability Data Summary

While specific public stability data for this compound is limited, the following table provides a hypothetical summary based on the expected stability of aromatic aldehydes under forced degradation conditions. This illustrates the type of data that would be generated in a formal stability study.

Condition Parameter Duration Expected Purity (%) Potential Degradants
Control 25°C / 60% RH0 days>99%-
Acidic 0.1 M HCl at 60°C5 days~90%Oxidation and polymerization products
Basic 0.1 M NaOH at 60°C5 days~85%Cannizzaro reaction products, polymers
Oxidative 3% H₂O₂ at 25°C5 days~80%4-Methoxy-2,5-dimethylbenzoic acid
Thermal 60°C5 days~95%Minor oxidation and polymerization
Photolytic ICH compliant light exposure5 days~98%Minor degradation products

Experimental Protocol: Forced Degradation Study

This protocol outlines a methodology for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 5 days.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 5 days.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 5 days.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 5 days. Also, expose the stock solution to the same conditions.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 1, 3, 5 days), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products using techniques such as LC-MS and NMR.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_stock Visually Inspect Stock Compound start->check_stock purity_analysis Perform Purity Analysis (e.g., HPLC) check_stock->purity_analysis No visible issues check_stock->purity_analysis Visible change (color, precipitate) degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed procure_fresh Procure Fresh Batch degradation_confirmed->procure_fresh Yes continue_use Continue Use with Caution degradation_confirmed->continue_use No (Purity Acceptable) end Problem Resolved procure_fresh->end continue_use->end

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in Acetonitrile) stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic (0.1M HCl, 60°C) stress_conditions->acid base Basic (0.1M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H2O2, RT) stress_conditions->oxidative thermal Thermal (60°C) stress_conditions->thermal photolytic Photolytic (ICH Guidelines) stress_conditions->photolytic sampling Sample at Time Points (e.g., 1, 3, 5 days) acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling analysis HPLC Analysis sampling->analysis evaluation Data Evaluation (% Degradation, Product ID) analysis->evaluation

Caption: Forced degradation experimental workflow.

References

Minimizing isomer formation in the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Substituted Benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing isomer formation and optimizing the synthesis of substituted benzaldehydes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common methods for synthesizing substituted benzaldehydes?

    • How do substituents on the aromatic ring influence isomer formation?

    • Which formylation reaction is best for achieving high ortho selectivity?

    • How can I favor the formation of the para isomer?

    • What are some common challenges in scaling up these reactions?

    • How can I separate a mixture of benzaldehyde isomers?

  • Troubleshooting Guides by Reaction

    • Vilsmeier-Haack Reaction

    • Gattermann & Gattermann-Koch Reactions

    • Reimer-Tiemann Reaction

    • Duff Reaction

    • Sommelet Reaction

    • Oxidation of Substituted Toluenes

    • Reduction of Substituted Benzoic Acids

    • Directed ortho-Metalation (DoM)

  • Detailed Experimental Protocols

    • Vilsmeier-Haack Reaction Protocol

    • Gattermann Reaction Protocol (Adams Modification)

    • Gattermann-Koch Reaction Protocol

    • Reimer-Tiemann Reaction Protocol

    • Duff Reaction Protocol

    • Sommelet Reaction Protocol

    • Directed ortho-Metalation (DoM) Protocol

    • Oxidation of a Substituted Toluene Protocol

    • Reduction of a Substituted Benzoic Acid Derivative Protocol

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing substituted benzaldehydes?

A1: Several methods are widely used, each with its advantages and limitations regarding substrate scope and regioselectivity. The most common are:

  • Electrophilic Aromatic Substitution (Formylation Reactions):

    • Vilsmeier-Haack Reaction: Formylates electron-rich aromatic rings using a Vilsmeier reagent (e.g., DMF/POCl₃).[1]

    • Gattermann Reaction: Uses a mixture of hydrogen cyanide (or a precursor like Zn(CN)₂) and a Lewis acid to formylate aromatic compounds, including phenols and their ethers.[2][3]

    • Gattermann-Koch Reaction: Employs carbon monoxide and hydrochloric acid with a catalyst to formylate aromatic hydrocarbons like toluene. It is not suitable for phenols or phenol ethers.[4][5]

    • Reimer-Tiemann Reaction: Specifically for the ortho-formylation of phenols using chloroform and a strong base.[6]

    • Duff Reaction: Uses hexamine to formylate activated aromatic compounds, particularly phenols, with a preference for the ortho position.

  • Oxidation of Substituted Toluenes: The methyl group of a substituted toluene can be oxidized to an aldehyde. Controlling the reaction to prevent over-oxidation to the carboxylic acid is a key challenge.[7]

  • Reduction of Substituted Benzoic Acid Derivatives: Carboxylic acids or their derivatives (e.g., acyl chlorides, esters, or amides) can be partially reduced to the corresponding aldehyde.[8][9]

  • Sommelet Reaction: Converts benzyl halides to benzaldehydes using hexamine and water.[10][11]

  • Directed ortho-Metalation (DoM): A powerful method for the regioselective synthesis of ortho-substituted benzaldehydes by deprotonating the position ortho to a directing group.

Q2: How do substituents on the aromatic ring influence isomer formation?

A2: Substituents on the aromatic ring play a crucial role in determining the position of the incoming formyl group during electrophilic aromatic substitution. They are broadly classified as:

  • Ortho, Para-Directing Groups: These groups donate electron density to the aromatic ring, activating it towards electrophilic attack and directing the incoming electrophile to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH₂) groups.[12]

  • Meta-Directing Groups: These groups withdraw electron density from the aromatic ring, deactivating it towards electrophilic attack and directing the incoming electrophile to the meta position. Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-CHO, -COR) groups.[12]

The final ratio of ortho to para isomers is also influenced by steric hindrance. Bulky substituents on the ring or a bulky formylating agent will favor substitution at the less sterically hindered para position.[13]

Q3: Which formylation reaction is best for achieving high ortho selectivity?

A3: For the synthesis of ortho-hydroxybenzaldehydes, the Reimer-Tiemann Reaction and the Duff Reaction are generally the methods of choice due to their inherent preference for ortho formylation.[6] Directed ortho-metalation (DoM) offers excellent control for producing ortho-substituted benzaldehydes from a wider range of starting materials.

Q4: How can I favor the formation of the para isomer?

A4: To favor the para isomer, you can:

  • Utilize Steric Hindrance: If the ortho positions of your starting material are blocked by bulky substituents, formylation will be directed to the para position.[13]

  • Choose a Bulky Formylating Agent: While less common, using a sterically demanding formylating agent can disfavor attack at the ortho positions.

  • Modify Reaction Conditions: In some cases, adjusting reaction conditions can influence the isomer ratio. For instance, in the Gattermann-Koch reaction, specific superacid systems can enhance para selectivity.[14]

Q5: What are some common challenges in scaling up these reactions?

A5: Scaling up laboratory procedures to pilot or industrial scale presents several challenges, including:

  • Heat Transfer: Many formylation reactions are exothermic. Efficient heat management is crucial to prevent side reactions and ensure safety.

  • Mass Transfer: In heterogeneous reactions or reactions involving gaseous reagents (like the Gattermann-Koch reaction), ensuring efficient mixing and contact between reactants is critical.

  • Reagent Handling: The use of hazardous reagents like hydrogen cyanide, carbon monoxide, and strong acids requires specialized equipment and safety protocols.

  • Work-up and Purification: Isolating and purifying large quantities of product can be challenging, especially when dealing with isomeric mixtures.

  • Byproduct Formation: Side reactions that are minor on a small scale can become significant at a larger scale, impacting yield and purity.[15]

Q6: How can I separate a mixture of benzaldehyde isomers?

A6: The separation of ortho, meta, and para isomers can often be achieved by exploiting differences in their physical properties:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective separation method.

  • Recrystallization: Differences in solubility in a particular solvent can be used to selectively crystallize one isomer from a mixture.

  • Chromatography: Column chromatography (including flash chromatography and preparative HPLC) is a powerful technique for separating isomers based on their differential adsorption to a stationary phase.[16]

  • Adsorptive Separation: In some industrial processes, selective adsorption onto molecular sieves or other solid adsorbents is used to separate isomers.[17]

Troubleshooting Guides by Reaction

Vilsmeier-Haack Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low or no yield Incomplete formation of the Vilsmeier reagent.Ensure anhydrous conditions. Use fresh, high-purity DMF and POCl₃.
Low reactivity of the aromatic substrate.The Vilsmeier-Haack reaction works best with electron-rich arenes. Consider a different formylation method for deactivated rings.
Incomplete hydrolysis of the iminium intermediate.Ensure thorough aqueous work-up, sometimes with gentle heating, to fully hydrolyze the intermediate to the aldehyde.
Formation of colored byproducts Overheating during the reaction or work-up.Maintain careful temperature control, especially during the addition of reagents and the neutralization step.
Di-formylation Highly activated substrate and/or excess Vilsmeier reagent.Use a stoichiometric amount of the Vilsmeier reagent or slightly less. Run the reaction at a lower temperature.
Gattermann & Gattermann-Koch Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Low or no yield (Gattermann) Inactive catalyst (e.g., AlCl₃).Use freshly opened or sublimed AlCl₃. Ensure anhydrous conditions.
Poor generation of HCN in situ (Adams modification).Use high-quality Zn(CN)₂ and ensure efficient stirring to facilitate its reaction with HCl.
Low or no yield (Gattermann-Koch) Deactivated aromatic substrate.This reaction is generally not suitable for deactivated rings or phenols/phenol ethers.[3]
Insufficient pressure of carbon monoxide.Ensure a continuous supply of CO at the recommended pressure.
Formation of tarry byproducts Reaction temperature is too high.Maintain the recommended reaction temperature.
Presence of moisture.Ensure all reagents and glassware are scrupulously dry.
Reimer-Tiemann Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low yield Incomplete reaction.Ensure sufficient reaction time and temperature. Use a sufficient excess of chloroform and base.
Formation of a significant amount of the para isomer.While the ortho isomer is usually major, the ratio can be influenced by the cation of the base and steric factors.
Formation of a dark-colored reaction mixture Oxidation of the phenoxide or product.Perform the reaction under an inert atmosphere (e.g., nitrogen).
Recovery of unreacted phenol Insufficient amount of base or chloroform.Use a larger excess of the reagents.
Duff Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low yield Inefficient reaction.The Duff reaction is known to be generally inefficient. Ensure thorough mixing of the phenol and hexamine before adding to the reaction medium.
Reaction temperature is too low or too high.Optimize the reaction temperature. Temperatures are typically in the range of 150-160 °C.[18]
Formation of polymeric material Side reactions of the intermediate iminium species.Carefully control the reaction temperature and time.
Incomplete hydrolysis of the intermediate Insufficient acid in the work-up.Ensure the reaction mixture is sufficiently acidic during the hydrolysis step.
Sommelet Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low yield Formation of the corresponding benzylamine (Delépine reaction) as a side product.Carefully control the hydrolysis conditions.
Incomplete reaction of the benzyl halide.Ensure a sufficient excess of hexamine and adequate reaction time for the formation of the quaternary ammonium salt.
Formation of byproducts Side reactions of the starting benzyl halide.Use a high-purity benzyl halide. The reaction is most effective for primary benzyl halides.[19]
Oxidation of Substituted Toluenes
Symptom Possible Cause(s) Suggested Solution(s)
Over-oxidation to the carboxylic acid Oxidizing agent is too strong or reaction time is too long.Use a milder oxidizing agent or carefully control the stoichiometry. Monitor the reaction closely and stop it once the aldehyde is formed.
Low conversion Oxidizing agent is too weak or reaction conditions are too mild.Increase the reaction temperature or use a more potent oxidizing agent.
Formation of multiple products Unselective oxidation.The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the aldehyde.[7]
Reduction of Substituted Benzoic Acids
Symptom Possible Cause(s) Suggested Solution(s)
Over-reduction to the benzyl alcohol Reducing agent is too strong or not selective.Use a less reactive reducing agent (e.g., DIBAL-H at low temperature) or convert the carboxylic acid to a derivative (e.g., acyl chloride, Weinreb amide) that can be more selectively reduced.[8][9]
Low or no reaction The carboxylic acid group is not sufficiently activated.Convert the carboxylic acid to a more reactive derivative like an acyl chloride before reduction.
Directed ortho-Metalation (DoM)
Symptom Possible Cause(s) Suggested Solution(s)
Low or no lithiation The directing group is not effective enough.Choose a stronger directing group.
The organolithium reagent is not strong enough or has decomposed.Use a freshly titrated organolithium reagent.
Attack at the directing group instead of the ortho position The directing group is susceptible to nucleophilic attack.Protect the functional group before attempting lithiation.

Detailed Experimental Protocols

Vilsmeier-Haack Reaction Protocol

Synthesis of 4-Methoxybenzaldehyde from Anisole

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 2.2 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for another 30 minutes at room temperature.

  • Formylation: Add anisole (1.0 equivalent) dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C. After the addition, heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (approximately 5 times the volume of the reaction mixture) with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH is 6-7. The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-methoxybenzaldehyde.

Gattermann Reaction Protocol (Adams Modification)

Synthesis of 2-Hydroxy-1-naphthaldehyde from 2-Naphthol

  • Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap, place anhydrous ether, 2-naphthol (1.0 equivalent), and zinc cyanide (Zn(CN)₂, 1.5 equivalents).

  • Reaction: Cool the flask in an ice bath and pass a stream of dry hydrogen chloride (HCl) gas through the stirred suspension for 1-2 hours. The reaction mixture will become thick and yellow.

  • Hydrolysis: After the reaction is complete, decant the ether and add water to the residue. Heat the mixture on a steam bath for 30 minutes to hydrolyze the intermediate aldimine salt.

  • Isolation and Purification: Cool the mixture and extract the product with ether. Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Gattermann-Koch Reaction Protocol

Synthesis of p-Tolualdehyde from Toluene

  • Catalyst Preparation: In a high-pressure autoclave, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a catalytic amount of cuprous chloride (CuCl).

  • Reaction: Add dry toluene (1.0 equivalent) to the autoclave. Seal the vessel and introduce carbon monoxide (CO) gas to the desired pressure (e.g., 50-100 atm). Pass a stream of dry hydrogen chloride (HCl) gas through the mixture.

  • Reaction Conditions: Heat the autoclave to the desired temperature (e.g., 50-70 °C) and stir vigorously for several hours.

  • Work-up: After the reaction is complete, cool the autoclave and carefully vent the excess CO and HCl. Pour the reaction mixture onto crushed ice and hydrochloric acid.

  • Isolation and Purification: Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over anhydrous calcium chloride. Purify the product by fractional distillation.

Reimer-Tiemann Reaction Protocol

Synthesis of Salicylaldehyde from Phenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (4.0 equivalents).

  • Reaction: Heat the solution to 60-70 °C. Add chloroform (1.5 equivalents) dropwise with vigorous stirring over a period of about 30 minutes. The reaction is exothermic, and the temperature should be maintained.

  • Completion and Work-up: After the addition is complete, continue to stir and heat the mixture for another 1-2 hours. Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Isolation and Purification: Steam distill the acidified mixture. The salicylaldehyde will co-distill with water. Separate the oily layer of salicylaldehyde from the aqueous layer. The product can be further purified by distillation under reduced pressure.

Duff Reaction Protocol

Synthesis of 2-Hydroxy-3-methoxybenzaldehyde from Guaiacol

  • Reaction Setup: In a flask, mix guaiacol (1.0 equivalent) and hexamethylenetetramine (hexamine, 1.2 equivalents) with glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of hydrochloric acid. Heat the mixture to reflux for another 30 minutes to hydrolyze the intermediate.

  • Isolation and Purification: Cool the solution and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Sommelet Reaction Protocol

Synthesis of Benzaldehyde from Benzyl Chloride

  • Formation of Hexaminium Salt: Dissolve hexamethylenetetramine (hexamine, 1.1 equivalents) in a mixture of water and ethanol. Add benzyl chloride (1.0 equivalent) and heat the mixture to reflux for 1-2 hours.

  • Hydrolysis: After the formation of the quaternary ammonium salt, add an equal volume of water and continue to reflux for another 2-3 hours.

  • Isolation and Purification: Cool the reaction mixture and extract with diethyl ether. Wash the ether layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent. The crude benzaldehyde can be purified by distillation under reduced pressure.

Directed ortho-Metalation (DoM) Protocol

Synthesis of 2-Methylbenzaldehyde from N,N-Diethylbenzamide

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve N,N-diethylbenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Lithiation: Add sec-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Electrophilic Quench: Add methyl iodide (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Reduction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. The resulting ortho-methylated amide can then be reduced to the corresponding aldehyde using a suitable reducing agent like DIBAL-H.

Oxidation of a Substituted Toluene Protocol

Selective Oxidation of p-Xylene to p-Tolualdehyde

Note: The selective oxidation of toluenes to aldehydes often requires specific catalysts and conditions to avoid over-oxidation. The following is a general representation and specific literature procedures should be consulted for optimal results.

  • Reaction Setup: In a suitable reactor, place p-xylene, a solvent (e.g., acetic acid), and a catalyst system (e.g., a cobalt salt and a bromide source).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) and introduce a stream of air or oxygen while stirring vigorously.

  • Monitoring: Monitor the reaction progress by GC or TLC to maximize the yield of the aldehyde and minimize the formation of the carboxylic acid.

  • Work-up and Purification: Once the optimal conversion is reached, cool the reaction mixture. Remove the catalyst by filtration or extraction. The product can then be isolated and purified by distillation or chromatography.

Reduction of a Substituted Benzoic Acid Derivative Protocol

Synthesis of p-Nitrobenzaldehyde from p-Nitrobenzoyl Chloride

  • Rosenmund Reduction: In a flask equipped with a gas inlet and a reflux condenser, dissolve p-nitrobenzoyl chloride (1.0 equivalent) in anhydrous toluene. Add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄) and a small amount of a catalyst poison (e.g., quinoline-sulfur).

  • Reaction: Heat the mixture to reflux and bubble a slow stream of hydrogen gas through the solution.

  • Monitoring: Monitor the reaction by TLC. The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction to the alcohol.

  • Work-up and Purification: Cool the reaction mixture, filter off the catalyst, and wash the filtrate with sodium bicarbonate solution and water. Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by recrystallization.

Mandatory Visualizations

experimental_workflow start Start: Select Synthesis Method electrophilic Electrophilic Aromatic Substitution start->electrophilic oxidation Oxidation of Toluene Derivative start->oxidation reduction Reduction of Benzoic Acid Derivative start->reduction dom Directed ortho-Metalation start->dom reaction Perform Reaction under Optimized Conditions electrophilic->reaction oxidation->reaction reduction->reaction dom->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification of Crude Product workup->purification analysis Analysis of Isomer Ratio (GC, NMR) purification->analysis end End: Pure Substituted Benzaldehyde analysis->end

Caption: General experimental workflow for the synthesis of substituted benzaldehydes.

signaling_pathway substituent Substituent on Aromatic Ring edg Electron-Donating Group (EDG) (-OH, -OR, -R, -NH2) substituent->edg is an ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -CHO) substituent->ewg is an ortho_para Directs to ortho/para Positions edg->ortho_para meta Directs to meta Position ewg->meta steric Steric Hindrance ortho_para->steric para_favored Favors para Position steric->para_favored

Caption: Influence of substituents on the regioselectivity of electrophilic aromatic substitution.

References

Technical Support Center: Phase Transfer Catalyst Optimization for Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phase transfer catalysis (PTC) in benzaldehyde synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Phase Transfer Catalysis (PTC) and what are its advantages for benzaldehyde synthesis?

A1: Phase Transfer Catalysis is a powerful technique used in heterogeneous reaction systems where reactants are located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase to the other, thereby accelerating the reaction.[1][2] For benzaldehyde synthesis, PTC offers several advantages over conventional methods, such as eliminating the need for expensive or hazardous solvents, enabling milder reaction conditions, increasing reaction rates, and often improving product yield and selectivity.[1][3][4]

Q2: What are the common synthetic routes to benzaldehyde using PTC?

A2: Common PTC routes for benzaldehyde synthesis include the oxidation of benzyl alcohol or toluene, and the hydrolysis of benzyl chloride or benzal chloride.[5][6][7] The oxidation of benzyl alcohol is a prominent method where an oxidizing agent (like permanganate or hypochlorite) in an aqueous phase is transferred to the organic phase containing the benzyl alcohol to yield benzaldehyde.[3][8] Another approach is the hydrolysis of benzal chloride, where the PTC facilitates the reaction with an aqueous base.[7][9]

Q3: How do I select the appropriate phase transfer catalyst for my reaction?

A3: The choice of catalyst is critical and depends on the specific reaction. Quaternary 'onium' salts (ammonium and phosphonium) are most commonly used.[1] Key factors for selection include:

  • Lipophilicity: The catalyst must have sufficient solubility in the organic phase. This is influenced by the length of the alkyl chains on the cation.

  • Anion of the Catalyst: The catalyst's anion can influence its activity.

  • Thermal Stability: Phosphonium salts generally exhibit greater thermal stability than ammonium salts, making them suitable for reactions requiring higher temperatures.[1][2]

  • Reactivity: The catalytic activity can vary, for instance, in the oxidation of benzaldehydes, the yield was found to be in the order of TBPB (tetrabutylphosphonium bromide) > TBAB (tetrabutylammonium bromide) > TBAHS (tetrabutylammonium hydrogen sulfate) > CTMAB (cetyltrimethylammonium bromide).[10]

Q4: Which reaction parameters are most critical to control and optimize?

A4: Several parameters significantly impact the success of a PTC reaction for benzaldehyde synthesis:[11][12]

  • Agitation/Stirring Rate: Adequate stirring is crucial to maximize the interfacial area between the phases, which enhances the rate of anion transfer.[12][13]

  • Temperature: Higher temperatures can increase the reaction rate, but excessive heat may lead to catalyst degradation or the formation of by-products.[11][14]

  • Solvent Choice: The polarity of the organic solvent affects the solubility and partitioning of the catalyst. For example, yields of benzoic acid from benzaldehyde oxidation were higher in the more polar ethyl acetate compared to toluene.[3][10]

  • Catalyst Concentration: The amount of catalyst needs to be optimized. Too little may result in a slow reaction, while too much can sometimes lead to the formation of emulsions, complicating the workup.

Q5: How can I monitor the reaction's progress?

A5: The progress of the reaction can be effectively monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a simple and rapid method to observe the consumption of starting materials and the appearance of the product.[15] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion of reactants and the yield of benzaldehyde at different time points.[14]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of benzaldehyde. What are the common causes and how can I fix them?

A: Low or no yield is a frequent issue that can stem from several factors. A systematic approach is needed for troubleshooting.[14][16]

  • Inactive Catalyst: The catalyst may be degraded, especially if it's sensitive to moisture or high temperatures. Ensure the catalyst is fresh and handled under appropriate conditions.[14] Quaternary phosphonium salts offer greater thermal stability than ammonium salts.[1]

  • Insufficient Agitation: The reaction occurs at the interface of the two phases. If stirring is inadequate, the interfacial area is small, leading to a slow reaction rate. Increase the stirring speed to improve mixing.[12]

  • Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions/decomposition might occur if the temperature is too high. Experiment with a range of temperatures to find the optimum.[11]

  • Incorrect Solvent: The solvent's polarity influences the catalyst's ability to transfer ions. If the yield is low, consider switching to a more polar aprotic solvent, such as ethyl acetate, which has been shown to improve yields compared to less polar solvents like toluene.[3][10]

  • Purity of Reactants: Impurities in the starting materials or solvents can poison the catalyst or interfere with the reaction.[16][17] Ensure all reagents and solvents are of appropriate purity.

Issue 2: Formation of By-products (e.g., Benzoic Acid)

Q: I am observing significant by-product formation, particularly the over-oxidation of benzaldehyde to benzoic acid. How can I improve selectivity?

A: Achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid is a common challenge, especially when using strong oxidizing agents like permanganate.

  • Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the benzaldehyde product.[16]

  • Stoichiometry of Oxidant: Use a stoichiometric or slight excess of the oxidizing agent. A large excess will promote the formation of benzoic acid.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-oxidation is often more pronounced at higher temperatures.[14]

  • Choice of Oxidant: Some oxidants are more selective than others. While permanganate is powerful, hypochlorite under PTC conditions has also been used for the selective synthesis of benzaldehydes from benzyl alcohols.[3]

Issue 3: Catalyst Deactivation or Poisoning

Q: My catalyst's performance diminishes, especially when I try to recycle it. What could be causing this deactivation?

A: Catalyst deactivation is the loss of catalytic activity over time. The primary causes include:[18]

  • Thermal Degradation: Many quaternary ammonium salts are not stable at high temperatures and can undergo Hofmann elimination, rendering them inactive. If high temperatures are required, consider using more stable quaternary phosphonium salts.[1]

  • Catalyst Poisoning: Certain chemical species in the reaction mixture can act as poisons, blocking the active sites of the catalyst. This can be due to impurities in the starting materials or the formation of inhibitory by-products.[18]

  • Physical Changes: The catalyst support material can undergo structural changes, such as pore collapse, which reduces the number of available active sites.[18] To mitigate this, ensure high purity of all reactants and operate within the catalyst's recommended temperature range.

Issue 4: Difficulty with Phase Separation (Emulsion Formation)

Q: After the reaction, I am struggling to separate the aqueous and organic layers due to emulsion formation. What should I do?

A: Emulsion formation can complicate the workup process.

  • Reduce Stirring Speed: Very high-speed stirring can sometimes lead to stable emulsions. Reduce the agitation rate towards the end of the reaction.

  • Adjust Catalyst Concentration: High concentrations of the PTC catalyst can act as a surfactant, promoting emulsion formation. Try reducing the catalyst loading.

  • Break the Emulsion: Adding a saturated brine solution can often help break an emulsion by increasing the ionic strength of the aqueous phase. Centrifugation is another effective method for separating the layers.

Quantitative Data

Table 1: Comparison of Phase Transfer Catalysts in the Oxidation of Benzaldehyde to Benzoic Acid Reaction Conditions: Benzaldehyde (0.1 mol), PT catalyst (0.01 mol), Potassium Dichromate (0.5 mol), H₂SO₄, in 50 mL of solvent, stirred at room temperature for 30 minutes.

CatalystSolventYield of Benzoic Acid (%)
TBPBEthyl Acetate> 90%
TBABEthyl Acetate> 90%
TBAHSEthyl Acetate> 90%
CTMABEthyl Acetate> 90%
TBPBToluene< 90%
TBABToluene< 90%

(Data summarized from reference[10]. The study notes that while all yields were high, the ease and rate of reaction followed the order TBPB > TBAB > TBAHS > CTMAB, and yields were generally higher in ethyl acetate than in toluene.)

Experimental Protocols

Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde using PTC

This protocol is a general representation based on principles described in the literature for the selective oxidation of benzyl alcohols using phase-transferred permanganate.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (e.g., 10 mmol) and the phase transfer catalyst (e.g., tetrabutylammonium bromide, 1 mmol) in an organic solvent (e.g., 50 mL of ethyl acetate).

  • Reagent Preparation: In a separate beaker, prepare an aqueous solution of potassium permanganate (e.g., 6.7 mmol in 50 mL of water).

  • Reaction Execution: Add the aqueous permanganate solution to the vigorously stirred organic solution at room temperature (or a controlled temperature, e.g., 30 °C). The transfer of the purple permanganate ion into the organic phase should be visible.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is often complete when the purple color of the permanganate disappears from the organic phase.

  • Workup: Once the reaction is complete, quench it by adding a suitable reducing agent (e.g., sodium sulfite solution) until the manganese dioxide precipitate is dissolved.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude benzaldehyde can be further purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_org Prepare Organic Phase: Substrate + PTC in Solvent combine Combine Phases prep_org->combine prep_aq Prepare Aqueous Phase: Reagent (e.g., Oxidant) in Water prep_aq->combine react Vigorous Stirring at Controlled Temp. combine->react monitor Monitor Progress (TLC / GC) react->monitor quench Quench Reaction monitor->quench separate Separate Phases quench->separate extract Extract & Wash Organic Layer separate->extract purify Dry & Purify (Distillation / Chromatography) extract->purify product product purify->product Final Product: Benzaldehyde troubleshooting_low_yield start Low Yield Observed q1 Is agitation vigorous? start->q1 a1_yes Increase Stirring Speed q1->a1_yes No q2 Is temperature optimal? q1->q2 Yes end_node Re-run Experiment a1_yes->end_node a2_yes Adjust Temperature (Increase or Decrease) q2->a2_yes No q3 Is the catalyst active? q2->q3 Yes a2_yes->end_node a3_yes Use Fresh Catalyst Consider a More Stable Type (e.g., Phosphonium Salt) q3->a3_yes No q4 Is the solvent appropriate? q3->q4 Yes a3_yes->end_node a4_yes Try a More Polar Solvent (e.g., Ethyl Acetate) q4->a4_yes No q4->end_node Yes a4_yes->end_node ptc_cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase QNu_org Q⁺Nu⁻ (org) RX_org R-X (org) (e.g., Benzyl Alcohol) Product_org R-Nu (org) (e.g., Benzaldehyde) QNu_org->Product_org + R-X QX_org Q⁺X⁻ (org) RX_org->Product_org Reaction Product_org->QX_org + X⁻ QX_aq Q⁺X⁻ (aq) QX_org->QX_aq Transfer to Aqueous Phase MNu_aq M⁺Nu⁻ (aq) (e.g., KMnO₄) QNu_aq Q⁺Nu⁻ (aq) MX_aq M⁺X⁻ (aq) QX_aq->QNu_aq + M⁺Nu⁻ - M⁺X⁻ QNu_aq->QNu_org Transfer to Organic Phase

References

Technical Support Center: 4-Methoxy-2,5-dimethylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene to yield this compound.

Issue Potential Cause(s) Recommended Solution(s)
Violent/Uncontrolled Exothermic Reaction During Quenching 1. Rapid addition of water or base to the reaction mixture containing excess phosphorus oxychloride (POCl3). 2. Quenching at low temperatures (0-5 °C) leading to delayed, rapid hydrolysis.[1]1. Perform a "reverse quench": slowly add the reaction mixture to a vigorously stirred quenching solution.[1][2] 2. Quench at a controlled, slightly elevated temperature (e.g., 35-40 °C) to ensure immediate and controlled hydrolysis of POCl3.[1][2]
Low Product Yield 1. Incomplete hydrolysis of the iminium ion intermediate.[3][4] 2. Premature quenching before the formylation reaction is complete.[1] 3. Product loss during aqueous washes due to partial solubility.1. Ensure the quenched mixture is stirred for an adequate time to allow for complete hydrolysis. 2. Monitor the reaction progress (e.g., by TLC) to ensure completion before initiating work-up. 3. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product ("salting out").[5]
Formation of a Persistent Emulsion During Extraction 1. Presence of fine particulate matter. 2. High concentration of salts or viscous byproducts.1. Add brine to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite.[6] 3. Allow the mixture to stand for an extended period without agitation.
Product Contaminated with Starting Material (2,5-dimethoxytoluene) 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature if monitoring indicates incomplete conversion. 2. Utilize sodium bisulfite extraction: wash the organic layer with a saturated sodium bisulfite solution to form the water-soluble aldehyde adduct, separating it from the unreacted starting material. The aldehyde can be recovered by basifying the aqueous layer.[6]
Oily Product That Fails to Solidify 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ligroin, hexane/ethyl acetate). 2. Ensure complete removal of solvent under high vacuum.
Product is a Dark Color 1. Formation of polymeric byproducts. 2. Reaction overheating.1. Treat the crude product solution with activated carbon before filtration and solvent removal. 2. Ensure strict temperature control during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is the work-up critical?

The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as 2,5-dimethoxytoluene.[4][7] It typically employs a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent.[3][8] The work-up is a critical step because it involves quenching the highly reactive excess POCl3 and hydrolyzing the intermediate iminium salt to yield the final aldehyde product.[3] Improper work-up can lead to hazardous, uncontrolled reactions and low yields.[1][2]

Q2: What is a "reverse quench" and why is it recommended for this reaction?

A "reverse quench" involves adding the reaction mixture slowly to the quenching solution, rather than the other way around.[1][2] This method is highly recommended when dealing with excess POCl3 because it ensures that the reactive species is always in a diluted state within the quenching medium, allowing for better temperature control and preventing a dangerous accumulation of unreacted POCl3 that could lead to a violent exothermic event.

Q3: Can I quench the reaction at 0 °C to be safer?

While cooling is often a safety precaution in organic chemistry, quenching POCl3 at low temperatures (e.g., 0-5 °C) is not recommended.[1] The hydrolysis of POCl3 is sluggish at low temperatures, which can lead to a deceptive lack of initial reaction. As the mixture warms up, the accumulated POCl3 can then hydrolyze all at once, causing a dangerous and uncontrolled exotherm.[2] A controlled quench into a warm (35-40 °C) solution is considered safer.[1][2]

Q4: My final product is an oil, but the literature reports a solid. What should I do?

If your this compound product is an oil instead of a solid, it is likely due to the presence of impurities that are depressing its melting point. The recommended course of action is further purification. This can be achieved through techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent like ligroin or a mixture of hexanes and ethyl acetate.

Q5: How can I effectively remove unreacted 2,5-dimethoxytoluene from my product?

A highly effective method for separating the aldehyde product from the non-polar starting material is by using a sodium bisulfite wash.[6] Aldehydes react with sodium bisulfite to form a water-soluble adduct. By washing the organic layer with a saturated solution of sodium bisulfite, the aldehyde is selectively pulled into the aqueous layer. The layers can then be separated. To recover the aldehyde, the aqueous layer containing the adduct is isolated and its pH is increased by adding a base (e.g., NaOH), which regenerates the aldehyde. The pure aldehyde can then be extracted back into an organic solvent.[6]

Experimental Protocol: Optimized Work-up Procedure

This protocol describes a robust and safe work-up procedure for a Vilsmeier-Haack reaction using POCl3 and DMF.

1. Preparation of Quenching Solution:

  • In a separate flask large enough to accommodate the entire reaction volume plus the quenching solution, prepare a 1 M aqueous solution of sodium acetate.

  • Warm this solution to approximately 35-40 °C and maintain this temperature with a water bath. Ensure vigorous stirring with a magnetic stir bar.

2. Quenching the Reaction (Reverse Quench):

  • Once the formylation reaction is deemed complete, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully add the reaction mixture dropwise via an addition funnel to the vigorously stirred, warm sodium acetate solution.[2]

  • Monitor the temperature of the quenching flask. If the temperature begins to rise rapidly, pause the addition until it stabilizes.

  • After the addition is complete, continue to stir the mixture for at least 1 hour to ensure complete hydrolysis of all reactive phosphorus species and the iminium intermediate.[1]

3. Extraction and Washing:

  • Cool the quenched mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the initial reaction solvent).

  • Combine the organic extracts.

  • Wash the combined organic layers sequentially with:

    • Water (1 x volume)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution (1 x volume) to neutralize any remaining acids.

    • Brine (saturated aqueous NaCl solution) (1 x volume) to remove excess water and aid in layer separation.[5]

4. Drying and Solvent Removal:

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO4 or Na2SO4).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

5. Purification (if necessary):

  • Assess the purity of the crude product (e.g., by TLC, NMR).

  • If significant impurities are present, purify by recrystallization from a suitable solvent (e.g., ligroin) or by column chromatography.

Visual Workflow

Workup_Procedure Troubleshooting Workflow for Work-up start End of Reaction quench Perform Reverse Quench (add reaction to warm NaOAc solution) start->quench exotherm Violent Exotherm? quench->exotherm extraction Extract with Organic Solvent emulsion Emulsion Forms? extraction->emulsion wash Aqueous Washes (H2O, NaHCO3, Brine) dry Dry and Evaporate wash->dry crude_product Crude Product dry->crude_product low_yield Low Yield? crude_product->low_yield exotherm->extraction No slow_addition Slow Down Addition, Check Quench Temp exotherm->slow_addition Yes emulsion->wash No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes check_completion Check Reaction Completion, Optimize Extraction low_yield->check_completion Yes slow_addition->quench add_brine->extraction

Caption: Troubleshooting workflow for the work-up procedure.

References

Validation & Comparative

1H NMR Analysis for Structure Confirmation: 4-Methoxy-2,5-dimethylbenzaldehyde vs. Alternative Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structure confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR) analysis, stands as a cornerstone technique for the elucidation and verification of molecular structures. This guide provides a comparative analysis of the 1H NMR spectrum of 4-Methoxy-2,5-dimethylbenzaldehyde against structurally related aromatic aldehydes, offering researchers a practical reference for structure confirmation.

Comparison of 1H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound CHO~10.1 - 10.3Singlet1H-
(Predicted)OCH₃~3.8 - 4.0Singlet3H-
Aromatic H~7.5 - 7.7Singlet1H-
Aromatic H~6.7 - 6.9Singlet1H-
Ar-CH₃~2.4 - 2.6Singlet3H-
Ar-CH₃~2.1 - 2.3Singlet3H-
Vanillin CHO9.83Singlet1H-
OH6.10Singlet1H-
Aromatic H7.42Doublet1H1.9
Aromatic H7.40Doublet of Doublets1H8.2, 1.9
Aromatic H6.95Doublet1H8.2
OCH₃3.94Singlet3H-
4-Methoxybenzaldehyde CHO9.88Singlet1H-
Aromatic H7.84Doublet2H8.8
Aromatic H6.98Doublet2H8.8
OCH₃3.87Singlet3H-
2,5-Dimethylbenzaldehyde CHO10.2Singlet1H-
Aromatic H7.62Singlet1H-
Aromatic H7.29Doublet1H7.6
Aromatic H7.18Doublet1H7.6
Ar-CH₃2.59Singlet3H-
Ar-CH₃2.35Singlet3H-

Experimental Protocol for 1H NMR Analysis

This section outlines a standard protocol for the acquisition of a 1H NMR spectrum for the structural analysis of a small organic molecule like this compound.

Objective: To obtain a high-resolution 1H NMR spectrum for the confirmation of the chemical structure.

Materials and Equipment:

  • Sample: 5-10 mg of this compound

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Add a small amount of TMS (typically 1-2 µL of a 1% solution) to the sample solution to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

    • Set the appropriate acquisition parameters, including:

      • Pulse Angle: Typically a 30° or 90° pulse.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 1-5 seconds (should be at least 5 times the longest T1 of the protons of interest for quantitative analysis).

      • Number of Scans: 8 to 64 scans, depending on the sample concentration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) for all relevant signals.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical process of confirming a chemical structure using 1H NMR spectroscopy.

structure_confirmation_workflow cluster_prediction Prediction Phase cluster_experimental Experimental Phase cluster_analysis Analysis & Confirmation proposed_structure Proposed Structure (this compound) predict_spectrum Predict 1H NMR Spectrum - Chemical Shifts - Splitting Patterns - Integration proposed_structure->predict_spectrum comparison Compare Predicted vs. Experimental Spectra predict_spectrum->comparison sample_prep Sample Preparation nmr_acquisition 1H NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing experimental_spectrum Experimental 1H NMR Spectrum data_processing->experimental_spectrum experimental_spectrum->comparison structure_confirmed Structure Confirmed comparison->structure_confirmed Match structure_rejected Structure Rejected / Re-evaluate comparison->structure_rejected Mismatch

Caption: Workflow for 1H NMR Structure Confirmation.

This guide provides a foundational framework for the 1H NMR analysis of this compound. For definitive structure confirmation, it is always recommended to acquire experimental data and consider complementary analytical techniques such as 13C NMR, Mass Spectrometry, and IR Spectroscopy.

A Comparative Guide to Confirming the Purity of 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 4-Methoxy-2,5-dimethylbenzaldehyde, a key building block in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary technique, with comparisons to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the expected impurities, required sensitivity, and the desired level of structural information. Below is a comparative overview of HPLC, GC-MS, and NMR for the analysis of this compound.

FeatureHPLC-UVGC-MSqNMR (Quantitative NMR)
Principle Separation based on polarity, detected by UV absorbance.Separation based on volatility and polarity, with mass-based detection and identification.Quantitative determination based on the integral of specific proton signals relative to a certified internal standard.
Primary Application Quantitation of the main component and non-volatile impurities.Identification and quantitation of volatile and semi-volatile impurities.Absolute purity determination and structural confirmation.
Strengths - High precision and accuracy for quantitative analysis.- Suitable for a wide range of aromatic compounds.- Non-destructive.- High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile impurities.- Provides absolute purity without the need for a specific reference standard of the analyte.- Gives detailed structural information.- Non-destructive.
Limitations - May require derivatization for compounds without a UV chromophore.- Co-elution of impurities can be a challenge.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be necessary for polar compounds.- Lower sensitivity compared to chromatographic methods.- Requires a well-resolved proton signal for both the analyte and the internal standard.
Typical Impurities Detected - 4-Methoxy-2,5-dimethylbenzoic acid: An oxidation product.- Starting materials: e.g., 2,5-dimethylanisole.- By-products from synthesis: e.g., isomeric aldehydes.- 4-Methoxy-2,5-dimethylbenzyl alcohol: A reduction product.- Residual solvents: From the synthesis process.- Volatile starting materials. - Can quantify any impurity with a unique proton signal.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good separation of the main peak from potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the benzaldehyde functional group).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile impurities, such as residual solvents and potential by-products like the corresponding benzyl alcohol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound, incorporating the primary and complementary analytical techniques.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_conclusion Conclusion Sample This compound Sample Prep_HPLC Prepare for HPLC (0.1 mg/mL in Mobile Phase) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (1 mg/mL in Dichloromethane) Sample->Prep_GCMS Prep_qNMR Prepare for qNMR (with Internal Standard) Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR qNMR Analysis Prep_qNMR->qNMR Data_HPLC Purity by Area % Non-volatile Impurities HPLC->Data_HPLC Data_GCMS Identification of Volatile Impurities (e.g., Solvents, Benzyl Alcohol) GCMS->Data_GCMS Data_qNMR Absolute Purity Structural Confirmation qNMR->Data_qNMR Conclusion Comprehensive Purity Profile Data_HPLC->Conclusion Data_GCMS->Conclusion Data_qNMR->Conclusion

Caption: Workflow for the purity assessment of this compound.

By employing a combination of these analytical techniques, researchers can confidently establish the purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors. The choice of methods should be guided by the specific requirements of the research or development phase, with HPLC often serving as the primary tool for routine quality control, complemented by GC-MS and qNMR for more in-depth impurity profiling and absolute purity determination.

A Comparative Mass Spectrometry Guide to 4-Methoxy-2,5-dimethylbenzaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectral fragmentation of 4-Methoxy-2,5-dimethylbenzaldehyde and structurally related aromatic aldehydes. Due to the limited availability of public experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. This information is intended to aid in the identification and characterization of these compounds in various research and development settings.

Predicted and Experimental Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) and proposed fragment ions for this compound and its structural analogs under electron ionization (EI) mass spectrometry. The data for the comparative compounds are based on available experimental spectra, while the data for this compound are predicted.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Structures
This compound 164 (Predicted)163: [M-H]+ 149: [M-CH3]+ 135: [M-CHO]+ 121: [M-CHO-CH3]+
Benzaldehyde[1][2]106105: [M-H]+ 77: [C6H5]+ (Phenyl cation) 51: [C4H3]+
4-Methoxybenzaldehyde136135: [M-H]+ 107: [M-CHO]+ 92: [M-CHO-CH3]+ 77: [C6H5]+
2,5-Dimethoxybenzaldehyde166165: [M-H]+ 151: [M-CH3]+ 137: [M-CHO]+ 123: [M-CH3-CO]+
2,6-Dimethoxybenzaldehyde166165: [M-H]+ 151: [M-CH3]+ 136: [M-H-CHO]+ 123: [M-CH3-CO]+ 77: [C6H5]+

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to follow pathways characteristic of substituted aromatic aldehydes. The primary fragmentation steps are visualized in the diagram below.

fragmentation_pathway M [C10H12O2]+. m/z = 164 (Molecular Ion) F1 [M-H]+ m/z = 163 M->F1 - H• F2 [M-CH3]+ m/z = 149 M->F2 - •CH3 F3 [M-CHO]+ m/z = 135 M->F3 - •CHO F4 [M-CHO-CH3]+ m/z = 121 F3->F4 - •CH3

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a general protocol for the analysis of aromatic aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of the aldehyde standard (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Sample Dilution: For analysis, dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

  • Derivatization (Optional): For enhanced volatility and sensitivity, especially for trace analysis, derivatization can be performed. A common method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form the corresponding oxime.

2. Gas Chromatography (GC) Conditions

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless (for higher sensitivity) or split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column is typically used, for example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Full scan mode.

Logical Workflow for Compound Identification

The process of identifying an unknown aromatic aldehyde using GC-MS follows a logical sequence, as depicted in the workflow diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Standard/Sample Weighing B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Injection into GC C->D E Separation on GC Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Obtain Mass Spectrum G->H I Identify Molecular Ion Peak H->I J Analyze Fragmentation Pattern I->J K Compare with Database/Reference Spectra J->K L Confirm Structure K->L

Caption: General workflow for aromatic aldehyde analysis by GC-MS.

References

A Comparative Analysis of the Reactivity of 4-Methoxy-2,5-dimethylbenzaldehyde and 3,4,5-trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of the chemical reactivity of 4-Methoxy-2,5-dimethylbenzaldehyde and 3,4,5-trimethoxybenzaldehyde. The reactivity of aromatic aldehydes is fundamentally governed by the electronic and steric nature of the substituents on the benzene ring. Understanding these influences is critical for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules in the fields of medicinal chemistry and materials science. This document provides a theoretical framework for their reactivity, supported by experimental data from related compounds, and includes detailed experimental protocols for assessing aldehyde reactivity.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the aldehyde functional group in nucleophilic addition reactions is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring that donate electron density to the ring tend to decrease the electrophilicity of the carbonyl carbon, thus reducing the aldehyde's reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance electrophilicity and increase reactivity.[1][2]

  • This compound possesses three electron-donating groups: one methoxy group (-OCH₃) and two methyl groups (-CH₃). Both methoxy and methyl groups are activating groups that increase the electron density of the benzene ring through resonance (+R effect) and inductive effects (+I effect), respectively.[2] This increased electron density deactivates the aldehyde group towards nucleophilic attack. Additionally, the methyl group at the ortho position (position 2) introduces significant steric hindrance around the carbonyl group, which can further impede the approach of nucleophiles.

  • 3,4,5-trimethoxybenzaldehyde features three methoxy groups. The methoxy groups at the meta positions (3 and 5) exert an electron-donating inductive effect, while the para methoxy group (position 4) contributes a strong electron-donating resonance effect. The cumulative effect of these three groups is a substantial increase in electron density on the aromatic ring, leading to a significant deactivation of the aldehyde functionality. Furthermore, the two methoxy groups in the ortho positions relative to the point of attachment of the aldehyde group create considerable steric hindrance.

Expected Reactivity: Based on these electronic and steric considerations, both aldehydes are expected to be less reactive than unsubstituted benzaldehyde towards nucleophiles. The presence of multiple electron-donating groups in both molecules significantly reduces the electrophilicity of the carbonyl carbon. The steric hindrance from the ortho substituents in both compounds will also play a crucial role in diminishing their reactivity. A qualitative comparison suggests that 3,4,5-trimethoxybenzaldehyde might be slightly less reactive due to the presence of three strong electron-donating methoxy groups, two of which are in ortho-like positions, compared to the one methoxy and two weaker electron-donating methyl groups in this compound. However, the direct ortho-methyl group in the latter could impose more localized steric hindrance.

Comparative Data on Substituted Benzaldehydes

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)Reference
p-NO₂Wittig Reaction14.7[1]
m-NO₂Wittig Reaction10.5[1]
p-ClWittig Reaction2.75[1]
HWittig Reaction1.00[1]
p-CH₃Wittig Reaction0.45[1]
p-OCH₃Wittig Reaction0.23[1]
p-OCH₃Cannizzaro ReactionSlower than benzaldehyde[3]
p-CH₃Cannizzaro ReactionSlower than benzaldehyde[4]
p-ClCannizzaro ReactionFaster than benzaldehyde[3]
p-NO₂Cannizzaro ReactionFaster than benzaldehyde[3][4]

Note: The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde (k/k₀).

The data clearly shows that electron-withdrawing groups (e.g., -NO₂, -Cl) accelerate the rate of both Wittig and Cannizzaro reactions, while electron-donating groups (e.g., -CH₃, -OCH₃) retard the reaction rates.[1][3][4] This trend supports the prediction that both this compound and 3,4,5-trimethoxybenzaldehyde will exhibit lower reactivity compared to benzaldehyde.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 3,4,5-trimethoxybenzaldehyde, a series of competitive reactions or individual kinetic studies can be performed. Below are detailed protocols for three common reactions used to probe aldehyde reactivity.

Claisen-Schmidt Condensation

This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone).[5][6] The rate of this reaction is sensitive to the electrophilicity of the aldehyde.

Materials:

  • Substituted benzaldehyde (this compound or 3,4,5-trimethoxybenzaldehyde)

  • Acetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (10% aqueous)

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a flask, dissolve the substituted benzaldehyde (1 mmol) and acetophenone (1 mmol) in 5 mL of 95% ethanol.

  • While stirring, add 1 mL of 10% aqueous NaOH solution dropwise.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • The formation of the chalcone product can be observed as a new spot on the TLC plate. The relative rate of disappearance of the starting aldehydes can be used as a measure of their reactivity.

  • For a more quantitative comparison, the reaction can be monitored by UV-Vis spectroscopy or by taking aliquots at regular intervals and analyzing them by GC or HPLC.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonium ylides.[7][8] The reaction rate is dependent on the electrophilicity of the aldehyde carbonyl carbon.

Materials:

  • Substituted benzaldehyde (this compound or 3,4,5-trimethoxybenzaldehyde)

  • Benzyltriphenylphosphonium chloride

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add the strong base (1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).

  • Stir the mixture at room temperature for 1 hour.

  • Dissolve the substituted benzaldehyde (1 mmol) in anhydrous THF (5 mL) and add it to the ylide solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The relative reactivity can be determined by running a competitive reaction with an equimolar mixture of the two aldehydes and analyzing the product ratio.

Sodium Borohydride Reduction

The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common transformation where the rate is influenced by the electrophilicity of the carbonyl carbon.[9][10]

Materials:

  • Substituted benzaldehyde (this compound or 3,4,5-trimethoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Stirring apparatus

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in 5 mL of methanol in a flask.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a solution of NaBH₄ (0.25 mmol) in 2 mL of cold methanol.

  • Add the NaBH₄ solution to the aldehyde solution dropwise with stirring.

  • Monitor the progress of the reaction by TLC.

  • For a kinetic comparison, the disappearance of the aldehyde can be followed over time using spectroscopic methods (e.g., UV-Vis or NMR) or chromatography (GC or HPLC).

Visualizing Reactivity Principles and Workflows

Substituent_Effects cluster_substituents Substituents on Benzaldehyde cluster_effects Electronic Effects cluster_reactivity Reactivity towards Nucleophiles Electron-Donating Groups\n(-OCH3, -CH3) Electron-Donating Groups (-OCH3, -CH3) Increase Electron Density\non Carbonyl Carbon Increase Electron Density on Carbonyl Carbon Electron-Donating Groups\n(-OCH3, -CH3)->Increase Electron Density\non Carbonyl Carbon leads to Electron-Withdrawing Groups\n(-NO2, -Cl) Electron-Withdrawing Groups (-NO2, -Cl) Decrease Electron Density\non Carbonyl Carbon Decrease Electron Density on Carbonyl Carbon Electron-Withdrawing Groups\n(-NO2, -Cl)->Decrease Electron Density\non Carbonyl Carbon leads to Decreased Reactivity Decreased Reactivity Increase Electron Density\non Carbonyl Carbon->Decreased Reactivity results in Increased Reactivity Increased Reactivity Decrease Electron Density\non Carbonyl Carbon->Increased Reactivity results in

Caption: Logical relationship of substituent effects on benzaldehyde reactivity.

Experimental_Workflow start Select Reaction (e.g., Claisen-Schmidt) reactants Prepare Reactant Solutions (Aldehydes, Nucleophile, Catalyst) start->reactants reaction Initiate Reaction (Controlled Temperature and Stirring) reactants->reaction monitoring Monitor Reaction Progress (TLC, GC, HPLC, or Spectroscopy) reaction->monitoring data Collect Data (Concentration vs. Time) monitoring->data analysis Kinetic Analysis (Determine Rate Constants) data->analysis comparison Compare Reactivity analysis->comparison

Caption: General experimental workflow for comparative reactivity studies.

Conclusion

References

A Comparative Guide to the Synthesis of Benzaldehyde Derivatives: Focus on 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzaldehydes is a critical step in the creation of a vast array of pharmaceutical and organic compounds. This guide provides an objective comparison of synthesis yields for 4-Methoxy-2,5-dimethylbenzaldehyde and other key benzaldehyde derivatives, supported by experimental data and detailed methodologies.

The selection of a synthetic route for a specific benzaldehyde derivative is often a trade-off between yield, reagent availability, and reaction conditions. This guide aims to provide a clear, data-driven overview to inform these decisions.

Comparative Analysis of Synthesis Yields

The following table summarizes the reported synthesis yields for this compound and a selection of other commonly synthesized benzaldehyde derivatives. The data is categorized by the synthetic method employed.

Target Benzaldehyde DerivativeStarting MaterialSynthetic MethodReported Yield (%)
This compound 1,4-Dimethoxy-2,5-dimethylbenzeneVilsmeier-Haack (POCl₃/N-Methylformanilide)67%[1]
2,5-Dimethoxy-4-methylbenzaldehyde2,5-DimethoxytolueneGattermann Reaction89.6%[2]
2,4-Dimethoxybenzaldehyde1,3-DimethoxybenzeneVilsmeier-Haack (POCl₃/DMF)92%[3]
2,5-Dimethoxybenzaldehyde1,4-DimethoxybenzeneGattermann Reaction80%[4]
SalicylaldehydePhenolReimer-Tiemann Reaction20-30%[5][6]
SalicylaldehydePhenolPhenol-Formaldehyde Resin Oxidation>70%[7]
4-Hydroxybenzaldehydep-CresolCatalytic Oxidation>90%[8][9]
4-Hydroxybenzaldehydep-NitrotolueneOxidation-Reduction>90%[8]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)3,4-DihydroxybenzaldehydeMethylationNot specified[10]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)4-HydroxybenzaldehydeBromination followed by methoxylation~74%[11]
Piperonal3,4-DihydroxybenzaldehydeReaction with Dibromomethane90%[12]
Piperonal1,2-MethylenedioxybenzeneVilsmeier-Haack (Phosgene/N-Methylformanilide)64%[13]

Key Synthetic Methodologies and Reaction Mechanisms

The choice of synthetic method is paramount in achieving high yields and purity. Below are the reaction mechanisms for several common formylation reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent (a phosphorus oxychloride and N,N-dimethylformamide or N-methylformanilide adduct).

G DMF DMF/N-Methylformanilide Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product Hydrolysis G HCN HCN Electrophile Formimidoyl Cation (Electrophile) HCN->Electrophile + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Arene Aromatic Ring Intermediate Aldimine Intermediate Arene->Intermediate + Electrophile Product Aryl Aldehyde Intermediate->Product Hydrolysis G Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., NaOH) Intermediate Dichloromethylphenoxide Phenoxide->Intermediate + :CCl₂ Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene + Base Product Salicylaldehyde Intermediate->Product Hydrolysis G Phenol Phenol Intermediate Benzylamine Intermediate Phenol->Intermediate + Iminium Ion HMTA HMTA Iminium Iminium Ion (Electrophile) HMTA->Iminium + Acid Acid Acid (e.g., Acetic Acid) Product o-Hydroxybenzaldehyde Intermediate->Product Hydrolysis

References

A Comparative Guide to the Infrared Spectrum of 2,5-Dimethyl-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical analysis, infrared (IR) spectroscopy serves as a fundamental tool for the elucidation of molecular structures. This guide provides a detailed interpretation of the IR spectrum of 2,5-Dimethyl-p-anisaldehyde, comparing its spectral features with related compounds to offer a comprehensive understanding of its vibrational characteristics.

Experimental Data Summary

The analysis of the IR spectrum of 2,5-Dimethyl-p-anisaldehyde reveals characteristic absorption bands that correspond to the specific functional groups present in the molecule. The table below summarizes the key observed vibrational frequencies and their assignments. For comparative purposes, typical IR absorption ranges for the functional groups and the observed frequencies for related molecules—p-anisaldehyde, 2,5-dimethylbenzaldehyde, and anisole—are also included.

Functional Group Vibrational Mode Typical Range (cm⁻¹) 2,5-Dimethyl-p-anisaldehyde (Observed, cm⁻¹) p-Anisaldehyde (Observed, cm⁻¹) [1][2][3]2,5-Dimethylbenzaldehyde (Observed, cm⁻¹) [4][5][6][7]Anisole (Observed, cm⁻¹) [8][9][10][11]
AldehydeC-H Stretch2830-2695~2830, ~27302834, 2736Not explicitly stated, but expected in this regionN/A
AldehydeC=O Stretch1710-1685~17001695~1700N/A
AromaticC-H Stretch3100-3000~30503074, 3008Not explicitly stated, but expected in this region3003, 2955
AromaticC=C Stretch1600-1400~1600, ~1500~1600, ~1500~1600, ~1489~1600, ~1500
Ether (Aryl)C-O Stretch1275-1200 (asym), 1075-1020 (sym)~1250~1250N/A~1250 (asym), ~1040 (sym)
AlkylC-H Stretch2975-2950 (asym), 2885-2865 (sym)~2960N/ANot explicitly stated, but expected in this regionN/A

Note: The observed frequencies for 2,5-Dimethyl-p-anisaldehyde are based on the gas-phase spectrum from the NIST WebBook.[12][13][14] Slight variations may occur in different phases (e.g., liquid or solid).

Detailed Interpretation and Comparison

The IR spectrum of 2,5-Dimethyl-p-anisaldehyde is consistent with its molecular structure, exhibiting key absorptions characteristic of an aldehyde, an aryl ether, and a substituted aromatic ring.

  • Aldehyde Group: The presence of the aldehyde functional group is definitively confirmed by two distinct sets of peaks. The C=O stretching vibration appears as a strong band around 1700 cm⁻¹. This is slightly lower than a typical saturated aliphatic aldehyde due to the conjugation with the aromatic ring, a phenomenon also observed in p-anisaldehyde (1695 cm⁻¹) and 2,5-dimethylbenzaldehyde (~1700 cm⁻¹).[1][4][15] Furthermore, the characteristic aldehyde C-H stretching vibrations are observed as two weaker bands around 2830 cm⁻¹ and 2730 cm⁻¹, often referred to as a "Fermi doublet," which is a hallmark of aldehydes.[15]

  • Aromatic System: The molecule's aromatic nature is evidenced by several absorptions. The aromatic C-H stretching vibrations are visible as a group of weaker bands just above 3000 cm⁻¹, around 3050 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to characteristic absorptions in the 1600-1400 cm⁻¹ region. For 2,5-Dimethyl-p-anisaldehyde, these appear around 1600 cm⁻¹ and 1500 cm⁻¹. These are consistent with the spectra of p-anisaldehyde, 2,5-dimethylbenzaldehyde, and anisole, all of which display similar aromatic C=C stretching bands.[1][4][8]

  • Ether Linkage: The aryl ether (methoxy group) is identified by a strong absorption band around 1250 cm⁻¹, corresponding to the asymmetric C-O stretching vibration. This is a prominent feature also seen in the spectra of p-anisaldehyde and anisole.[1][8] A symmetric C-O stretching band is expected at a lower frequency, typically around 1040 cm⁻¹, as seen in anisole.[8]

  • Alkyl Groups: The methyl substituents on the benzene ring contribute to the C-H stretching absorptions in the 2975-2865 cm⁻¹ region. These peaks overlap with the aldehyde C-H stretch but are typically observed as sharp bands.

Experimental Protocol

Acquisition of Infrared Spectrum:

The infrared spectrum of 2,5-Dimethyl-p-anisaldehyde was obtained from the NIST/EPA Gas-Phase Infrared Database.[12] The general procedure for acquiring a gas-phase IR spectrum is as follows:

  • Sample Preparation: A small amount of the solid or liquid sample is placed in a gas cell. The cell is then heated to vaporize the sample and filled with an inert gas, such as nitrogen, to a specific pressure.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The instrument passes a beam of infrared radiation through the gas cell. The detector measures the amount of light that passes through the sample at each wavelength.

  • Data Processing: The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) using a Fourier transform.

Workflow for IR Spectrum Interpretation

The logical process for interpreting an unknown IR spectrum involves a systematic evaluation of the presence and absence of characteristic absorption bands to deduce the functional groups present in the molecule.

IR_Spectrum_Interpretation_Workflow cluster_Initial_Analysis Initial Analysis cluster_Functional_Group_ID Functional Group Identification cluster_Fingerprint_Region Fingerprint Region Analysis Start Obtain IR Spectrum Check_3000 Examine Region > 3000 cm⁻¹ Start->Check_3000 Aromatic_Alkene Aromatic/Alkenyl C-H Present Check_3000->Aromatic_Alkene Peaks > 3000 cm⁻¹ Alkyl Only Alkyl C-H Present Check_3000->Alkyl Peaks only < 3000 cm⁻¹ Check_Carbonyl Examine Carbonyl Region (1800-1650 cm⁻¹) Aromatic_Alkene->Check_Carbonyl Alkyl->Check_Carbonyl Carbonyl_Present Carbonyl Group Present (Aldehyde, Ketone, Ester, etc.) Check_Carbonyl->Carbonyl_Present Strong peak present No_Carbonyl No Carbonyl Group Check_Carbonyl->No_Carbonyl No strong peak Check_Aldehyde Check for Aldehyde C-H (~2830, ~2730 cm⁻¹) Carbonyl_Present->Check_Aldehyde Check_Ether Examine Fingerprint Region (e.g., C-O stretch ~1250 cm⁻¹) No_Carbonyl->Check_Ether Aldehyde_Confirmed Aldehyde Confirmed Check_Aldehyde->Aldehyde_Confirmed Two peaks present Aldehyde_Confirmed->Check_Ether Ether_Present Ether Linkage Present Check_Ether->Ether_Present Strong peak present Final_Structure Propose Final Structure Ether_Present->Final_Structure

Caption: Workflow for the interpretation of an IR spectrum.

By following this systematic approach and comparing the spectrum of an unknown compound to those of known, related structures, researchers can confidently identify the functional groups present and elucidate the molecular structure. The IR spectrum of 2,5-Dimethyl-p-anisaldehyde serves as an excellent case study for applying these principles.

References

A Guide to Alternative Reagents for 4-Methoxy-2,5-dimethylbenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is paramount in the synthesis of novel heterocyclic compounds, which form the backbone of many pharmaceutical agents. 4-Methoxy-2,5-dimethylbenzaldehyde is a versatile building block in various multicomponent reactions for generating molecular diversity. However, exploring alternative benzaldehyde derivatives is crucial for fine-tuning steric and electronic properties, which can significantly impact reaction outcomes and the biological activity of the resulting heterocycles. This guide provides a comparative overview of alternative reagents in two widely-used heterocyclic syntheses: the Biginelli reaction for dihydropyrimidinones and the Hantzsch synthesis for dihydropyridines. While direct comparative data for this compound was not found in the reviewed literature, this guide presents data for structurally related benzaldehydes to illustrate the comparative analysis process.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. These scaffolds are of significant interest due to their wide range of pharmacological activities.

Comparative Performance of Substituted Benzaldehydes

The electronic and steric nature of the substituents on the aromatic aldehyde can influence the yield of the Biginelli reaction. Generally, aromatic aldehydes with electron-withdrawing groups tend to give higher yields.

AldehydeSubstituentsYield (%)Reference
BenzaldehydeUnsubstituted58-62[1]
4-Methoxybenzaldehyde4-OCH₃No activity reported in one study[2]
3,4-Dimethoxybenzaldehyde3,4-(OCH₃)₂87-94[2]
4-Chlorobenzaldehyde4-Cl95[3]
4-Nitrobenzaldehyde4-NO₂98[3]
3-Nitrobenzaldehyde3-NO₂96[3]

Note: The yields are reported under specific optimized conditions in the respective references and may vary. The lack of activity for 4-methoxybenzaldehyde in one study highlights that reaction outcomes can be highly dependent on the specific protocol and catalyst used.

Experimental Protocol: Biginelli Reaction

This protocol is a general procedure adapted from the synthesis of dihydropyrimidinones.

Materials:

  • Substituted aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate or acetyl acetone (10 mmol)

  • Urea or thiourea (20 mmol)

  • CuCl₂·2H₂O (5 mmol)

  • Concentrated HCl (a few drops)

Procedure:

  • A mixture of the substituted aromatic aldehyde, the active methylene compound (ethyl acetoacetate or acetyl acetone), urea or thiourea, and CuCl₂·2H₂O is ground together in a mortar and pestle for 2-5 minutes.

  • A few drops of concentrated HCl are added during the grinding.

  • The initial syrupy mixture typically solidifies within 5-20 minutes.

  • The solid mass is left to stand overnight.

  • The crude product is then washed with cold water.

  • The final product is purified by recrystallization from ethanol.[2]

Workflow Diagram:

Biginelli_Workflow reagents Grind Aldehyde, β-Ketoester, Urea, & Catalyst solidification Solidification (5-20 min) reagents->solidification aging Stand Overnight solidification->aging workup Wash with Cold Water aging->workup purification Recrystallize from Ethanol workup->purification product Pure Dihydropyrimidinone purification->product

Caption: Experimental workflow for the Biginelli synthesis of dihydropyrimidinones.

Reaction Pathway:

Biginelli_Reaction aldehyde Aldehyde (R-CHO) intermediate1 Acyliminium Ion aldehyde->intermediate1 + Urea, H+ ketoester β-Ketoester ketoester->intermediate1 urea Urea intermediate2 Cyclized Intermediate intermediate1->intermediate2 Addition product Dihydropyrimidinone intermediate2->product - H2O Hantzsch_Workflow reactants Mix Aldehyde & Methyl 3-aminocrotonate in Isopropanol reflux Reflux with Stirring reactants->reflux crystallization Cool to Room Temperature reflux->crystallization filtration Filter Crystalline Product crystallization->filtration product Pure Dihydropyridine filtration->product Hantzsch_Reaction aldehyde Aldehyde (R-CHO) intermediate2 Knoevenagel Adduct aldehyde->intermediate2 + β-Ketoester ketoester1 β-Ketoester intermediate1 Enamine ketoester1->intermediate1 + Ammonia ketoester2 β-Ketoester ammonia Ammonia intermediate3 Cyclized Intermediate intermediate1->intermediate3 + Knoevenagel Adduct intermediate2->intermediate3 product Dihydropyridine intermediate3->product - H2O

References

Comparative study of formylation methods for substituted phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a phenolic ring is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and other high-value organic compounds. The choice of formylation method is critical and depends on factors such as the nature of the substituents on the phenol, the desired regioselectivity (ortho versus para), and the required scale of the reaction. This guide provides an objective comparison of the most common and effective methods for the formylation of substituted phenols, supported by experimental data and detailed protocols.

Overview of Formylation Methods

Several classical and modern methods are available for the formylation of phenols. The most prominent among these are the Reimer-Tiemann, Duff, Vilsmeier-Haack, and Gattermann reactions. More contemporary approaches, such as magnesium-mediated formylation, offer high selectivity and yields under specific conditions. The hydroxyl group of a phenol is an activating, ortho-, para- directing group in electrophilic aromatic substitution, meaning the formyl group can be introduced at the positions adjacent (ortho) or opposite (para) to the hydroxyl group.[1] The regioselectivity of these reactions is influenced by the reaction mechanism, steric hindrance, and the electronic nature of other substituents on the aromatic ring.[1]

Comparative Performance Data

The following tables summarize the performance of various formylation methods on a range of substituted phenols. Yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.

Table 1: Formylation of Phenol

MethodReagentsConditionsOrtho:Para RatioTotal Yield (%)Reference(s)
Reimer-TiemannCHCl₃, NaOH60-70°C~2:130-50[2][3]
DuffHexamethylenetetramine, Glycerol/Boric Acid150-160°CPredominantly Ortho15-20[4][5]
Vilsmeier-HaackPOCl₃, DMF100°CPredominantly Para~85[6]
Mg-mediatedMg(OCH₃)₂, ParaformaldehydeRefluxExclusively Ortho~80[7][8]

Table 2: Formylation of Substituted Phenols

Phenol SubstrateMethodReagentsConditionsMajor Product(s)Yield (%)Reference(s)
p-CresolReimer-TiemannCHCl₃, NaOH60-70°C2-Hydroxy-5-methylbenzaldehyde40-50[3]
p-CresolDuffHexamethylenetetramine, TFA100°C2-Hydroxy-5-methylbenzaldehyde65[5]
o-CresolMg-mediatedMgCl₂, Et₃N, ParaformaldehydeAcetonitrile, Reflux2-Hydroxy-3-methylbenzaldehyde99[9]
p-NitrophenolDuff (modified)Hexamethylenetetramine, TFAReflux2-Hydroxy-5-nitrobenzaldehydeLow[4]
2-BromophenolMg-mediatedMgCl₂, Et₃N, ParaformaldehydeTHF, 75°C3-Bromo-2-hydroxybenzaldehyde80-81[10]
4-MethoxyphenolMg-mediatedMgCl₂, Et₃N, ParaformaldehydeAcetonitrile, Reflux2-Hydroxy-5-methoxybenzaldehyde92[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized workflows and logical relationships of the discussed formylation methods.

formylation_methods_overview cluster_methods Formylation Methods cluster_characteristics Key Characteristics Reimer_Tiemann Reimer-Tiemann ortho_para_mixture Ortho/Para Mixture Reimer_Tiemann->ortho_para_mixture harsh_conditions Harsh Conditions Reimer_Tiemann->harsh_conditions Duff Duff ortho_selective Ortho-selective Duff->ortho_selective Vilsmeier_Haack Vilsmeier-Haack para_selective Para-selective Vilsmeier_Haack->para_selective Gattermann Gattermann Gattermann->ortho_para_mixture toxic_reagents Toxic Reagents Gattermann->toxic_reagents (HCN) Mg_mediated Mg-mediated Mg_mediated->ortho_selective mild_conditions Mild Conditions Mg_mediated->mild_conditions

Caption: Logical relationships of phenol formylation methods.

experimental_workflow start Start: Substituted Phenol reaction_setup Reaction Setup: - Dissolve phenol - Add formylating agent(s) - Add catalyst/base/acid start->reaction_setup reaction Reaction: - Heat/stir under  specific conditions - Monitor progress (TLC) reaction_setup->reaction workup Work-up: - Quench reaction - Acidify/neutralize - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Evaporate solvent - Column chromatography or  recrystallization workup->purification product Product: Formylated Phenol purification->product

Caption: Generalized experimental workflow for phenol formylation.

Detailed Experimental Protocols

Reimer-Tiemann Reaction

This method typically yields a mixture of ortho and para isomers, with the ortho product often predominating.[2][11] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[12]

Protocol for the formylation of phenol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1.0 equiv) in a 10-40% aqueous solution of sodium hydroxide (8.0 equiv).[12]

  • Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (2.0 equiv) dropwise over a period of 1 hour, maintaining the temperature.[3][12] The reaction is often exothermic.[2]

  • Reaction: Continue stirring for an additional 1-3 hours after the addition of chloroform is complete.[12][13]

  • Work-up: Cool the reaction mixture to room temperature and remove any excess chloroform by distillation. Acidify the remaining aqueous solution with dilute acid (e.g., HCl) to a pH of 4-5.[12]

  • Isolation and Purification: The product, salicylaldehyde, will often separate as an oil or solid. Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[12]

Duff Reaction

The Duff reaction is a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][14]

Protocol for the formylation of p-cresol:

  • Reaction Setup: In a round-bottom flask, combine p-cresol (1 equiv) and hexamethylenetetramine (2 equiv).[5]

  • Reaction: Add anhydrous trifluoroacetic acid (TFA) as the solvent and heat the mixture to reflux (around 100°C) for several hours.[5] Alternatively, glycerol and boric acid can be used as the medium, heating to 150-160°C.[5]

  • Hydrolysis: Cool the reaction mixture and pour it into an aqueous acid solution (e.g., 4M HCl or dilute H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis.[5]

  • Isolation and Purification: Extract the product with an organic solvent (e.g., CH₂Cl₂). Wash the organic layer, dry it, and remove the solvent. The product can be purified by recrystallization or column chromatography.[5]

Vilsmeier-Haack Reaction

This reaction typically favors para-formylation and uses a Vilsmeier reagent, which is formed from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[6]

Protocol for the formylation of an electron-rich phenol:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add POCl₃ (1.1 equiv) to DMF (10 equiv). Stir the mixture for a period to allow for the formation of the Vilsmeier reagent.

  • Reaction: To this reagent, add the phenol (1.0 equiv) dissolved in a small amount of DMF. Heat the reaction mixture, typically to around 80-100°C, and stir for several hours.[15]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with an aqueous base (e.g., NaOH or sodium acetate) until the product precipitates.[15]

  • Isolation and Purification: Collect the solid product by filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent.[15]

Gattermann Reaction

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds, including phenols.[16][17] Due to the high toxicity of HCN, a safer modification using zinc cyanide (Zn(CN)₂) is often employed.[17]

Protocol using the Zn(CN)₂ modification:

  • Reaction Setup: In a flask equipped with a gas inlet tube and a stirrer, suspend the phenol (1 equiv) and zinc cyanide (1.2 equiv) in a dry, inert solvent (e.g., benzene or diethyl ether).

  • Reaction: Cool the mixture in an ice bath and pass a stream of dry HCl gas through it with vigorous stirring for 1-2 hours. Then, add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equiv), in portions. Continue stirring at room temperature or with gentle heating for several hours.

  • Hydrolysis: Pour the reaction mixture onto a mixture of ice and concentrated HCl to hydrolyze the aldimine intermediate.

  • Isolation and Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. The resulting aldehyde can be purified by standard methods.

Magnesium-Mediated Ortho-Formylation

This method provides excellent yields and exclusive ortho-selectivity for the formylation of many phenols.[9][10]

Protocol for the formylation of 2-bromophenol:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium dichloride (2.0 equiv) and solid paraformaldehyde (3.0 equiv).[10]

  • Addition of Reagents: Add dry tetrahydrofuran (THF) followed by the dropwise addition of triethylamine (2.0 equiv). Stir the mixture for 10 minutes. Then, add 2-bromophenol (1.0 equiv) dropwise.[10]

  • Reaction: Heat the mixture to a gentle reflux (around 75°C) for 4 hours.[10]

  • Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Wash the organic phase successively with 1N HCl and water.[10]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from hexane.[10]

Conclusion

The choice of formylation method for substituted phenols is a critical decision that impacts yield, regioselectivity, and operational safety. The Reimer-Tiemann and Gattermann reactions are classical methods that often provide mixtures of isomers. The Duff reaction and magnesium-mediated methods are highly ortho-selective, with the latter often giving superior yields under milder conditions.[1][4][10] The Vilsmeier-Haack reaction is a valuable tool for achieving para-formylation.[6] This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate method for their specific synthetic needs.

References

Validating the Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is a cornerstone of chemical research and drug development. Post-synthesis, a critical step is the rigorous validation of the compound's identity and purity. This guide provides a comparative analysis of the spectral data for 4-Methoxy-2,5-dimethylbenzaldehyde against common alternative aromatic aldehydes, offering a framework for the validation of its synthesis. Detailed experimental protocols for the acquisition of key spectral data are also presented to support reproducible findings.

Experimental Protocols

Accurate spectral data acquisition is fundamental to the reliable characterization of a synthesized compound. Below are detailed methodologies for the key spectroscopic techniques used in the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

b) ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.75 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument: A 100 MHz or 125 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Solids):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Record a background spectrum of the clean salt plate. Then, place the sample-coated plate in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Parameters (for ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas Pressure: 20-40 psi.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and three structurally similar aromatic aldehydes. These tables serve as a reference for validating the successful synthesis of the target compound and for distinguishing it from potential isomers or related byproducts.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAldehyde Proton (CHO, δ ppm)Aromatic Protons (Ar-H, δ ppm)Methoxy Protons (OCH₃, δ ppm)Methyl Protons (CH₃, δ ppm)
This compound ~10.4~7.6 (s), ~7.1 (s)~3.9 (s)~2.6 (s), ~2.2 (s)
4-Methoxybenzaldehyde~9.88~7.84 (d, J=8.8 Hz), ~6.98 (d, J=8.8 Hz)~3.88 (s)-
2,5-Dimethoxybenzaldehyde~10.45~7.35 (d, J=3.2 Hz), ~7.10 (dd, J=9.0, 3.2 Hz), ~6.95 (d, J=9.0 Hz)~3.90 (s), ~3.85 (s)-
3,4-Dimethoxybenzaldehyde~9.83~7.43 (dd, J=8.2, 1.8 Hz), ~7.41 (d, J=1.8 Hz), ~6.98 (d, J=8.2 Hz)~3.95 (s), ~3.94 (s)-

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundAldehyde Carbon (C=O, δ ppm)Aromatic Carbons (Ar-C, δ ppm)Methoxy Carbon (OCH₃, δ ppm)Methyl Carbons (CH₃, δ ppm)
This compound ~192.0~162, ~137, ~134, ~132, ~126, ~110~55.5~21.0, ~16.0
4-Methoxybenzaldehyde[1]~190.7~164.5, ~131.9, ~129.9, ~114.3~55.5-
2,5-Dimethoxybenzaldehyde~189.5~159.5, ~154.0, ~126.5, ~121.0, ~113.5, ~110.0~56.0, ~55.8-
3,4-Dimethoxybenzaldehyde~191.0~154.0, ~149.5, ~129.0, ~127.0, ~111.0, ~110.0~56.1, ~56.0-

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aromatic)C-O Stretch (Ether)C-H Bends (Aromatic)
This compound ~1685~3050-3000~1260, ~1040~880, ~810
4-Methoxybenzaldehyde[2]~1702~3010~1250~830
2,5-Dimethoxybenzaldehyde~1680~3070-3000~1280, ~1050~870, ~800
3,4-Dimethoxybenzaldehyde[3][4][5]~1685~3080-3000~1270, ~1020~860, ~815

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion [M]⁺Key Fragment Ions
This compound C₁₀H₁₂O₂164.20164163, 135, 107
4-Methoxybenzaldehyde[6][7][8][9]C₈H₈O₂136.15136135, 107, 77
2,5-Dimethoxybenzaldehyde[10][11]C₉H₁₀O₃166.17166165, 151, 123, 95
3,4-DimethoxybenzaldehydeC₉H₁₀O₃166.17166165, 151, 123, 95

Validation Workflow

The process of validating the synthesis of this compound through spectral data can be visualized as a logical workflow. This diagram illustrates the sequential analysis and comparison of data to confirm the identity and purity of the final product.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of 4-Methoxy- 2,5-dimethylbenzaldehyde Purification Purification of Crude Product Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR FTIR FT-IR Purification->FTIR MS Mass Spec Purification->MS CompareData Compare Experimental Data with Reference Spectra HNMR->CompareData CNMR->CompareData FTIR->CompareData MS->CompareData Purity Assess Purity CompareData->Purity Conclusion Final Structure Confirmation Purity->Conclusion

Caption: Workflow for the validation of synthesized this compound.

Discussion and Interpretation

The validation of the synthesis of this compound relies on the unique fingerprint provided by each spectroscopic technique.

  • ¹H NMR: The proton NMR spectrum is particularly informative for confirming the substitution pattern on the aromatic ring. For this compound, two singlets are expected for the aromatic protons, which is a distinct feature compared to the splitting patterns (doublets and multiplets) observed for the other aldehydes listed. The chemical shifts of the aldehyde, methoxy, and methyl protons also provide crucial confirmation.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted number of signals for this compound is 10, which can be compared against the experimental spectrum. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons are all characteristic of the target structure.

  • FT-IR: The infrared spectrum is excellent for identifying the key functional groups. A strong absorption around 1685 cm⁻¹ confirms the presence of the aldehyde carbonyl group. The C-O stretching of the ether linkage and the various C-H vibrations of the aromatic ring and methyl groups further corroborate the structure.

  • Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound. The molecular ion peak [M]⁺ at m/z 164 is a definitive indicator of the successful synthesis of this compound. The fragmentation pattern can also be analyzed to further support the proposed structure, with characteristic losses of H, CO, and CH₃ groups.

By comparing the acquired spectral data with the reference values in the tables above, researchers can confidently confirm the identity of their synthesized product. Furthermore, the absence of significant peaks corresponding to starting materials, solvents, or the alternative aldehydes indicates a high degree of purity.

Conclusion

The synthesis of a target molecule is only complete upon its unambiguous characterization. This guide provides a comprehensive framework for validating the synthesis of this compound using a multi-spectroscopic approach. By following the detailed experimental protocols and utilizing the comparative spectral data tables, researchers can ensure the identity and purity of their compound, a critical step for its application in further research and development.

References

Benchmarking the Efficiency of 4-Methoxy-2,5-dimethylbenzaldehyde in Condensation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction efficiencies and yields. This guide provides a comparative analysis of 4-Methoxy-2,5-dimethylbenzaldehyde in the context of condensation reactions, a cornerstone of carbon-carbon bond formation. By examining its performance alongside common alternatives, this document aims to equip researchers with the data necessary to make informed decisions in their synthetic strategies.

Comparative Performance in Condensation Reactions

The efficiency of an aromatic aldehyde in condensation reactions is significantly influenced by the electronic and steric nature of its substituents. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the aromatic ring, which can, in turn, affect the electrophilicity of the aldehyde's carbonyl carbon. While electron-donating groups can sometimes decrease the intrinsic reactivity of the carbonyl group towards nucleophilic attack, they can also stabilize intermediates, influencing the overall reaction outcome.

To provide a clear comparison, the following table summarizes the performance of this compound's structural analogs in well-established condensation reactions. Due to a lack of directly published data for this compound in a standardized condensation reaction, we present data for closely related substituted benzaldehydes to infer its potential reactivity. The chosen examples are the Aldol condensation with acetone and the Knoevenagel condensation with a cyanoacetate derivative, both widely employed reactions in the synthesis of valuable organic molecules.

AldehydeCondensation TypeActive Methylene CompoundCatalyst/SolventTemperature (°C)Yield (%)
This compound (Predicted) KnoevenagelIsopropyl CyanoacetatePiperidineRoom Temp.~80-90%
2,5-DimethylbenzaldehydeKnoevenagelIsopropyl CyanoacetatePiperidineRoom Temp.84%
2,5-DimethoxybenzaldehydeKnoevenagelIsopropyl CyanoacetatePiperidineRoom Temp.77%
2,5-DimethoxybenzaldehydeAldol CondensationAcetoneNaOH / EthanolRoom Temp.56%
2,5-DimethoxybenzaldehydeAldol CondensationAcetoneNaOH / EthanolReflux82%
4-MethoxybenzaldehydeAldol CondensationAcetophenoneNaOH / Ethanol (Microwave)-90%
2,4-DimethoxybenzaldehydeAldol CondensationAcetophenoneNaOH / Ethanol (Microwave)-73%
3,5-DimethoxybenzaldehydeClaisen-Schmidt2-MethoxyacetophenoneBasic conditions / EthanolRoom Temp.~90%

Note: The yield for this compound is an educated prediction based on the performance of structurally similar aldehydes. The presence of three electron-donating groups (one methoxy and two methyl) suggests a potentially high yield, although steric hindrance from the ortho-methyl group could play a role.

Based on the data from related compounds, this compound is anticipated to be a highly efficient substrate in condensation reactions. The electron-donating nature of the methoxy and dimethyl groups is expected to activate the aromatic ring, facilitating the reaction. The yield of the Knoevenagel condensation with 2,5-dimethylbenzaldehyde (84%) and 2,5-dimethoxybenzaldehyde (77%) suggests that this compound would perform comparably, likely achieving a high yield.

Experimental Protocols

Below are detailed methodologies for key condensation reactions. While a specific protocol for this compound is not explicitly available in the reviewed literature, the following general procedures for Knoevenagel and Claisen-Schmidt condensations can be readily adapted.

Protocol 1: Knoevenagel Condensation of this compound with Isopropyl Cyanoacetate (Adapted)

Materials:

  • This compound

  • Isopropyl Cyanoacetate

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and isopropyl cyanoacetate (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalent) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is collected by vacuum filtration.

  • The collected solid is washed with cold ethanol to remove unreacted starting materials and catalyst.

  • The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Protocol 2: Claisen-Schmidt Condensation of an Aromatic Aldehyde with a Ketone

Materials:

  • Aromatic Aldehyde (e.g., 2,5-Dimethoxybenzaldehyde) (2 equivalents)[1]

  • Ketone (e.g., Acetone) (1 equivalent)[1]

  • Sodium Hydroxide (NaOH) solution (e.g., 1.0 M)[1]

  • Ethanol[1]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, ketone, and ethanol.[1]

  • While stirring, add the sodium hydroxide solution to the mixture.[1]

  • For room temperature reaction, continue stirring for the specified time (e.g., 2 hours). For reflux conditions, attach a reflux condenser and heat the mixture using a heating mantle for the specified time (e.g., 2 hours).[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by vacuum filtration.[1]

  • Wash the solid with cold ethanol and then water.

  • Dry the product to obtain the purified chalcone derivative.

Visualizing the Workflow and Reaction Logic

To better illustrate the processes involved in a typical condensation reaction and the factors influencing aldehyde reactivity, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Condensation Reactants 1. Mix Aldehyde and Active Methylene Compound Solvent_Catalyst 2. Add Solvent and Catalyst Reactants->Solvent_Catalyst Reaction 3. Stir at Appropriate Temperature Solvent_Catalyst->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Isolate Crude Product (Filtration/Extraction) Monitoring->Workup Reaction Complete Purification 6. Purify Product (Recrystallization) Workup->Purification Characterization 7. Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for a condensation reaction.

G cluster_reactivity Factors Influencing Aldehyde Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Aldehyde Aromatic Aldehyde EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) EDG Electron-Donating Group (e.g., -OCH3, -CH3) Ortho Ortho-Substituent Reactivity Carbonyl Electrophilicity EWG->Reactivity Increases EDG->Reactivity Decreases Ortho->Reactivity Decreases (Hindrance) Rate Reaction Rate Reactivity->Rate Influences

Caption: Logical relationship of factors affecting aldehyde reactivity.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-2,5-dimethylbenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of 4-Methoxy-2,5-dimethylbenzaldehyde (CAS: 6745-75-1), ensuring laboratory safety and regulatory compliance.

For researchers and professionals in drug development, the proper management of chemical waste is paramount. This document provides a detailed operational plan for the safe disposal of this compound, aligning with established safety protocols and regulatory standards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Key Physical and Chemical Properties

A summary of essential quantitative data for this compound is presented below. This information is vital for understanding the chemical's characteristics and for conducting a thorough risk assessment prior to handling and disposal.

PropertyValue
CAS Number 6745-75-1
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Solid
Extinguishing Media Carbon dioxide, dry chemical powder, alcohol or polymer foam

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the following safety measures. This includes wearing appropriate Personal Protective Equipment (PPE) and having access to emergency facilities.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use impervious gloves (e.g., heavy rubber).

  • Respiratory Protection: An appropriate respirator should be worn.

  • Body Protection: Wear protective clothing to prevent skin contact.

Engineering Controls:

  • All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.

  • A safety shower and eye wash station must be readily available.

Emergency Procedures:

  • Spill: In the event of a spill, wear the appropriate PPE, scoop up the solid material, and place it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Fire: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam to extinguish a fire. Wear self-contained breathing apparatus and protective clothing.[1]

Operational Disposal Plan

There are two primary recommended procedures for the disposal of this compound, based on available safety data sheets. The selection of the appropriate method may depend on institutional capabilities and local regulations.

Option 1: Incineration

This method involves the complete destruction of the chemical waste through high-temperature burning in a controlled environment.

Experimental Protocol:

  • Solubilization: Dissolve or mix the this compound waste with a combustible solvent.

  • Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Compliance: Ensure that this process is carried out in a regulated facility and adheres to all federal, state, and local environmental laws.[1]

Option 2: Hazardous Waste Collection

This is the most common and recommended approach for laboratories that do not have on-site incineration capabilities.

Step-by-Step Collection Protocol:

  • Containerization: Place the this compound waste in its original container or a compatible, properly sealed waste container. Do not mix with other waste streams.[2]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal service. Ensure that the disposal is in accordance with national and local regulations.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_option1 Option 1: Incineration cluster_option2 Option 2: Hazardous Waste Collection A Assess Waste & Institutional Capabilities B Dissolve in Combustible Solvent A->B On-site Incineration Available E Package in Original or Compatible Container A->E No On-site Incineration C Burn in Chemical Incinerator B->C D Ensure Regulatory Compliance C->D F Label as Hazardous Waste E->F G Store in Designated Area F->G H Arrange for Licensed Disposal G->H

Caption: Disposal workflow for this compound.

References

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